IKS02
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H87N6O8P |
|---|---|
Molecular Weight |
871.2 g/mol |
IUPAC Name |
[(2R)-2-(16-azidohexadecanoyloxy)-3-octadecanoyloxypropyl] 2-[dimethyl-[2-(3-methyldiazirin-3-yl)ethyl]azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C45H87N6O8P/c1-5-6-7-8-9-10-11-12-13-15-18-21-24-27-30-33-43(52)56-40-42(41-58-60(54,55)57-39-38-51(3,4)37-35-45(2)48-49-45)59-44(53)34-31-28-25-22-19-16-14-17-20-23-26-29-32-36-47-50-46/h42H,5-41H2,1-4H3/t42-/m1/s1 |
InChI Key |
NHRMIXOSJUNZKV-HUESYALOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
PermaLink® Conjugation Platform for Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of Antibody-Drug Conjugates (ADCs) has witnessed significant advancements, with a growing number of approved therapies transforming cancer treatment. The therapeutic success of an ADC is critically dependent on the stability of the linker that connects the monoclonal antibody to the cytotoxic payload. Premature cleavage of the linker in systemic circulation can lead to off-target toxicities and a diminished therapeutic window. The PermaLink® conjugation platform, a proprietary technology of Iksuda Therapeutics, offers a robust solution to the instability issues associated with traditional maleimide-based conjugation chemistries. This technical guide provides an in-depth overview of the PermaLink® platform, including its core technology, experimental protocols, and comparative data demonstrating its superior stability and efficacy.
Core Technology: A Stable Alternative to Maleimide Chemistry
PermaLink® is a cysteine-specific bioconjugation platform that utilizes vinyl pyridine-based chemistry. This approach creates a stable thioether bond with cysteine residues on the antibody, either from reduced interchain disulfides in wild-type antibodies or from engineered cysteine residues. Unlike the thiosuccinimide linkage formed by maleimide-based reagents, which is susceptible to retro-Michael reactions leading to premature drug deconjugation, the thioether bond formed by PermaLink® is irreversible under physiological conditions. This enhanced stability is designed to ensure that the cytotoxic payload remains attached to the antibody until it reaches the target tumor cell, thereby minimizing off-target toxicity and maximizing therapeutic efficacy.[1]
The PermaLink® platform is compatible with a broad range of payloads and can be used for both heterogeneous conjugation to wild-type antibodies and homogeneous conjugation to engineered antibodies.[1] This flexibility allows for the generation of ADCs with a tunable drug-to-antibody ratio (DAR), a critical parameter influencing the ADC's potency and pharmacokinetic profile.
Signaling Pathway and Mechanism of Action
The general mechanism of action for an ADC involves binding to a target antigen on the surface of a cancer cell, internalization of the ADC-antigen complex, and subsequent release of the cytotoxic payload inside the cell, leading to cell death. The stability of the linker is paramount in ensuring this targeted delivery.
General mechanism of action for a PermaLink® ADC.
Data Presentation: Superior Stability and Efficacy
Preclinical studies have consistently demonstrated the superior stability and efficacy of PermaLink®-conjugated ADCs compared to their maleimide-based counterparts.
Plasma Stability
The enhanced stability of the PermaLink® conjugation is evident in plasma stability studies. A direct comparison shows a minimal decrease in the DAR for a PermaLink®-ADC over a 7-day incubation in human plasma, whereas a traditional maleimide-based ADC, Adcetris® (brentuximab vedotin), exhibited a significant loss of its payload.
| Conjugation Platform | ADC | Initial DAR | DAR after 7 days in Human Plasma | % DAR Decrease |
| PermaLink® | IKS012 | ~4 | Minimal Decrease | Not significant |
| Maleimide | Adcetris® | ~4 | ~1.8 | ~55%[1] |
In Vivo Efficacy and Tolerability
The improved stability of PermaLink® ADCs translates to enhanced anti-tumor activity and better tolerability in vivo.
| Feature | PermaLink® ADC | Maleimide-based ADC |
| Efficacy | Enhanced tumor-cell killing and overall improvement in tumor response in xenograft models.[2] | Less effective at comparable doses. |
| Tolerability | Near 100% improvement in tolerability in preclinical models.[2] | Higher potential for off-target toxicity. |
| Example | An Isumab01-PL-glu-MMAE ADC resulted in complete tumor regression in a JEG-3 xenograft model following a single 2.5 mg/kg dose.[3] | N/A |
Experimental Protocols
The following section outlines the general methodologies for the generation and characterization of PermaLink® ADCs.
PermaLink® Conjugation Workflow
The conjugation process for creating a PermaLink® ADC is a straightforward and scalable multi-step process.
General workflow for PermaLink® ADC conjugation.
Detailed Methodology: Cysteine-Specific Conjugation
1. Antibody Reduction:
-
The antibody is buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
A reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), is added to the antibody solution to reduce the interchain disulfide bonds and expose the cysteine thiol groups. For antibodies with engineered cysteines, this step may involve decapping of the engineered sites.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specified time to achieve the desired level of reduction.
2. Purification:
-
The reduced antibody is purified to remove the excess reducing agent. This can be achieved using techniques such as size-exclusion chromatography (SEC) or diafiltration.
3. Conjugation Reaction:
-
The PermaLink®-activated payload, dissolved in a suitable solvent (e.g., DMSO), is added to the purified reduced antibody solution.
-
The reaction mixture is incubated at a controlled temperature with gentle mixing to allow for the covalent bond formation between the vinyl pyridine (B92270) moiety of the linker and the cysteine thiol groups of the antibody.
4. Final Purification:
-
The resulting ADC is purified to remove any unreacted PermaLink®-payload and other impurities. SEC is a commonly used method for this final purification step.
5. Characterization:
-
The purified ADC is thoroughly characterized to determine key quality attributes, including:
-
Drug-to-Antibody Ratio (DAR): Determined by methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
-
Aggregation: Assessed by size-exclusion chromatography (SEC).
-
In vitro cytotoxicity: Evaluated using relevant cancer cell lines.
-
Mechanism of PermaLink® (Vinyl Pyridine) Conjugation
The core of the PermaLink® technology is the Michael addition reaction between the vinyl pyridine group of the linker-payload and the thiol group of a cysteine residue on the antibody. This reaction forms a highly stable thioether bond.
Chemical reaction of PermaLink® conjugation.
Conclusion
The PermaLink® conjugation platform offers a compelling solution to the inherent instability of first-generation ADC linkers. By forming a stable, irreversible thioether bond with cysteine residues, PermaLink® technology enables the development of ADCs with improved plasma stability, leading to enhanced efficacy and a wider therapeutic window. The straightforward and scalable conjugation process, combined with its compatibility with a variety of antibodies and payloads, makes PermaLink® a valuable platform for the next generation of antibody-drug conjugates in the fight against cancer.
References
Navigating the Labyrinth of Target Antigen Identification for Antibody-Drug Conjugates: A Technical Guide
Disclaimer: The specific target antigen for the preclinical antibody-drug conjugate (ADC) IKS02, developed by Iksuda Therapeutics, is not publicly disclosed. This is a common and vital practice in the competitive landscape of pharmaceutical research and development to protect intellectual property and strategic interests.[1][2][3] This guide, therefore, will provide an in-depth overview of the general methodologies and processes involved in the identification and validation of target antigens for ADCs, a critical first step in the design of these powerful cancer therapeutics. We will draw upon established principles and illustrative examples from the field, including other pipeline candidates from Iksuda Therapeutics where information is available, to provide a comprehensive technical resource for researchers, scientists, and drug development professionals.
The Critical Choice: Principles of ADC Target Antigen Selection
The success of an antibody-drug conjugate is fundamentally reliant on the selection of an appropriate target antigen. An ideal target antigen exhibits high and uniform expression on the surface of tumor cells, with minimal to no expression on healthy tissues.[4][5] This differential expression is paramount to achieving a wide therapeutic window, maximizing anti-tumor efficacy while minimizing off-target toxicities.
Key characteristics of an ideal ADC target antigen are summarized below:
| Attribute | Rationale |
| High Tumor Expression | Ensures sufficient delivery of the cytotoxic payload to cancer cells for therapeutic effect. |
| Low or No Normal Tissue Expression | Minimizes "on-target, off-tumor" toxicity, a major cause of adverse events. |
| Surface Localization | The antigen must be accessible to the circulating antibody component of the ADC. |
| Efficient Internalization | Upon antibody binding, the antigen-ADC complex should be rapidly internalized to deliver the payload intracellularly. |
| Stable Expression | Antigen expression should be stable throughout the tumor and across different stages of the disease to prevent the emergence of antigen-negative resistant clones. |
| Role in Tumor Biology | Targeting an antigen that is a driver of tumor growth or survival can provide an additional therapeutic mechanism beyond payload delivery. |
The Hunt for the "Magic Bullet": Methodologies for Target Antigen Discovery
The identification of novel ADC targets is a multi-faceted process that integrates data from various high-throughput technologies.
'Omics' Approaches: A Data-Driven Discovery Engine
Genomic, transcriptomic, and proteomic analyses of tumor versus normal tissues are foundational to identifying differentially expressed proteins that could serve as ADC targets.
-
Genomics and Transcriptomics: Technologies like RNA-sequencing (RNA-Seq) provide a global view of gene expression, highlighting genes that are significantly upregulated in tumor samples.
-
Proteomics: Mass spectrometry-based proteomics can directly identify and quantify proteins present on the cell surface of cancer cells, providing a more direct measure of potential target abundance.
Functional Genomics: Unveiling Target Dependency
Functional genomic screens, such as CRISPR-Cas9 and RNAi screens, can identify genes that are essential for the survival and proliferation of cancer cells. Targeting these "dependency" genes with an ADC can offer a dual mechanism of action.
From Candidate to Clinic: The Target Validation Gauntlet
Once a list of potential target antigens is generated, a rigorous validation process is initiated to select the most promising candidates for ADC development.
Expression Profiling in Tissues
Immunohistochemistry (IHC): This technique is the gold standard for assessing protein expression and localization within the context of tissue architecture. A comprehensive IHC analysis is performed on a wide range of normal and cancerous tissues to confirm tumor-specific expression and assess the level of heterogeneity.
Quantitative Data from Expression Profiling (Illustrative Example for HER2):
| Tissue Type | HER2 Expression (IHC 3+) | Source |
| Breast Carcinoma | ~20% | Clinical Breast Cancer |
| Gastric Cancer | ~10-20% | Journal of Gastric Cancer |
| Normal Breast Epithelium | Low to undetectable | Various Pathology Atlases |
| Normal Gastric Mucosa | Low to undetectable | Various Pathology Atlases |
Cell-Surface Localization and Internalization Assays
Flow Cytometry: This technique is used to confirm the cell-surface expression of the target antigen on live tumor cells and to quantify the level of expression.
Internalization Assays: To confirm that the antigen-antibody complex is internalized, various methods can be employed, including fluorescently labeled antibodies that are tracked as they move into the cell via microscopy or pH-sensitive dyes that fluoresce upon entering the acidic environment of the endosomes and lysosomes.
Binding Affinity and Kinetics
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques are used to measure the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the antibody to its target antigen. High affinity is generally desired to ensure potent targeting.
Illustrative Binding Affinity Data for a Therapeutic Antibody:
| Parameter | Value |
| KD (nM) | 1.5 |
| ka (1/Ms) | 2.5 x 105 |
| kd (1/s) | 3.8 x 10-4 |
Visualizing the Path to a Novel ADC: Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual workflows and signaling pathways relevant to ADC target identification and mechanism of action.
Experimental Protocols: A Closer Look at Key Techniques
Detailed and robust experimental protocols are essential for the successful identification and validation of ADC targets. Below are outlines of common methodologies.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
-
Tissue Procurement: Obtain a comprehensive panel of formalin-fixed, paraffin-embedded (FFPE) normal and tumor human tissues.
-
Antigen Retrieval: Deparaffinize and rehydrate tissue sections, followed by heat-induced epitope retrieval (HIER) using a citrate (B86180) or EDTA buffer to unmask the target antigen.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a protein block (e.g., normal serum).
-
Primary Antibody Incubation: Incubate tissue sections with the primary antibody against the target antigen at a predetermined optimal concentration.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic substrate (e.g., DAB) to visualize the antigen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Scoring and Analysis: A pathologist scores the staining intensity and percentage of positive cells in both tumor and normal tissues.
Flow Cytometry for Cell Surface Antigen Quantification
-
Cell Preparation: Harvest and wash the target tumor cell line.
-
Antibody Staining: Incubate cells with a fluorescently labeled primary antibody against the target antigen on ice to prevent internalization. Include an isotype control for background staining.
-
Data Acquisition: Analyze the stained cells on a flow cytometer, collecting data on fluorescence intensity.
-
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) to determine the relative level of antigen expression.
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Ligand Immobilization: Covalently immobilize the recombinant target antigen onto the surface of a sensor chip.
-
Analyte Injection: Flow a series of concentrations of the antibody (analyte) over the sensor chip surface.
-
Data Collection: Monitor the change in the refractive index at the sensor surface in real-time to measure the association and dissociation of the antibody.
-
Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Conclusion
The identification of a suitable target antigen is a complex, yet crucial, first step in the development of a safe and effective antibody-drug conjugate. While the specific target of this compound remains confidential, the principles and methodologies outlined in this guide provide a comprehensive framework for understanding the rigorous process of ADC target discovery and validation. The convergence of 'omics' technologies, functional genomics, and meticulous validation assays will continue to fuel the discovery of novel targets, expanding the reach and impact of ADC technology in the fight against cancer.
References
- 1. Confidentiality in preclinical Alzheimer disease studies: When research and medical records meet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Confidentiality in preclinical Alzheimer disease studies: when research and medical records meet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Confidentiality laws and secrecy in medical research: improving public access to data on drug safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target Antigen Attributes and Their Contributions to Clinically Approved Antibody-Drug Conjugates (ADCs) in Haematopoietic and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key Points of Antibody–Drug Conjugates (ADCs) Development | ACROBiosystems [acrobiosystems.com]
In Vivo Efficacy of Novel Anticancer Agents in Xenograft Models: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical in vivo evaluation of novel anti-cancer therapeutic agents using xenograft models. As a placeholder for a specific agent, for which no public data is currently available, we will refer to our hypothetical compound as "IKS02". This document outlines the standardized methodologies for assessing anti-tumor efficacy, presents data in a structured format for clear interpretation, and visualizes complex biological pathways and experimental procedures. The protocols and data structures herein are based on established practices in preclinical oncology research and are intended to serve as a robust framework for the design and reporting of in vivo studies.
Introduction to Xenograft Models for In Vivo Efficacy Studies
Xenograft models are a cornerstone of preclinical cancer research, providing a means to evaluate the efficacy and toxicity of novel therapeutic agents in a living organism.[1][2] These models typically involve the subcutaneous or orthotopic implantation of human tumor cells or patient-derived tumor tissue into immunocompromised mice.[1][2] The resulting tumors can then be monitored for growth inhibition in response to treatment. While cell line-derived xenografts (CDX) are widely used, patient-derived xenografts (PDX) are often considered to more accurately reflect the heterogeneity and microenvironment of human cancers, thus offering potentially higher predictive value for clinical outcomes.[1][2]
Hypothetical In Vivo Efficacy of this compound
This section presents hypothetical data for the in vivo efficacy of "this compound" in a CDX model.
Quantitative Data Summary
The anti-tumor activity of this compound was evaluated in a human non-small cell lung cancer (NSCLC) NCI-H1975 xenograft model in nude mice.
Table 1: Anti-Tumor Efficacy of this compound in NCI-H1975 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily (PO) | 1500 ± 150 | - | -2.5 ± 1.5 |
| This compound | 10 | Daily (PO) | 800 ± 120 | 46.7 | -1.8 ± 2.0 |
| This compound | 30 | Daily (PO) | 450 ± 90 | 70.0 | -3.1 ± 1.7 |
| This compound | 100 | Daily (PO) | 150 ± 50 | 90.0 | -5.5 ± 2.5 |
| Standard-of-Care | 25 | Daily (PO) | 300 ± 75 | 80.0 | -4.0 ± 2.1 |
Data are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies.
Cell Line and Culture
The NCI-H1975 human non-small cell lung cancer cell line was obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Animal Husbandry
Female athymic nude mice (6-8 weeks old) were used for the study. Animals were housed in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All animal procedures were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Xenograft Model Establishment
NCI-H1975 cells (5 x 10^6) in 100 µL of a 1:1 mixture of serum-free medium and Matrigel were subcutaneously injected into the right flank of each mouse. Tumor growth was monitored bi-weekly using digital calipers.
Drug Administration and Efficacy Evaluation
When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). This compound was administered orally (PO) daily at the indicated doses. The vehicle control group received the formulation vehicle. Tumor volume was calculated using the formula: (Length x Width²) / 2. Body weight was measured twice weekly as an indicator of toxicity. The study was terminated after 21 days of treatment.
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for conveying complex information regarding mechanism of action and experimental design.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical signaling cascade that could be targeted by this compound, such as a receptor tyrosine kinase (RTK) pathway frequently dysregulated in cancer.
Caption: Hypothetical this compound signaling pathway.
Experimental Workflow for Xenograft Efficacy Study
This diagram outlines the key steps in the in vivo xenograft study.
Caption: Xenograft study experimental workflow.
References
Methodological & Application
Application Notes and Protocols for IKS02 in Cell Culture
Introduction
IKS02 is an antibody-drug conjugate (ADC) under development by Iksuda Therapeutics for the treatment of solid tumors.[1] This promising therapeutic agent combines the specificity of a monoclonal antibody with the potent cytotoxic effects of a sequence-selective DNA-interactive payload from Femtogenix, linked via the PermaLink® conjugation platform.[1] This document provides detailed protocols for the in vitro evaluation of this compound in cancer cell lines, focusing on cell culture, cytotoxicity, and cell proliferation assays. These protocols are intended for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of action of novel ADCs.
Cell Culture Protocols
A fundamental aspect of testing the efficacy of a compound like this compound involves robust and reproducible cell culture techniques. The following protocols are generalized for adherent cancer cell lines and should be adapted based on the specific cell line being used.
Cell Line Information
For the context of these protocols, we will use the MCF-7 breast cancer cell line, a common model for solid tumors.
| Parameter | Specification |
| Cell Line | MCF-7 |
| Organism | Homo sapiens (Human) |
| Tissue | Mammary gland; breast |
| Morphology | Epithelial-like |
| Culture Medium | Eagle's Minimum Essential Medium (EMEM) |
| Supplements | 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, 1% Penicillin-Streptomycin |
| Incubator Conditions | 37°C, 5% CO2 |
Thawing Cryopreserved Cells
Proper thawing of cryopreserved cells is critical to ensure high viability.[2]
-
Retrieve the cryovial of MCF-7 cells from liquid nitrogen storage.
-
Partially immerse the vial in a 37°C water bath until a small amount of ice remains.[3] This process should be rapid to minimize damage from recrystallization.[2]
-
Wipe the exterior of the vial with 70% ethanol (B145695) to sterilize it.
-
In a sterile biosafety cabinet, transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge the cell suspension at 300 x g for 3 minutes to pellet the cells.[4]
-
Aspirate the supernatant, which contains residual cryoprotectant.
-
Resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to a T75 flask.
-
Incubate at 37°C with 5% CO2. Change the medium after 24 hours to remove any remaining cryoprotectant.[4]
Passaging Adherent Cells
Cells should be passaged when they reach 80-90% confluency to maintain logarithmic growth.
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer with 5 mL of sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium.
-
Aspirate the DPBS.
-
Add 2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new flask containing pre-warmed complete culture medium at the desired split ratio (e.g., 1:3 to 1:6).
-
Incubate at 37°C with 5% CO2.
Experimental Protocols
The following assays are designed to quantify the cytotoxic and anti-proliferative effects of this compound on cancer cells.
Cytotoxicity Assay (LDH Release)
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and wells treated with a lysis buffer (positive control).
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 4 minutes.[5]
-
Transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[5]
-
Add 50 µL of the LDH assay reagent to each well and incubate for 30 minutes at room temperature, protected from light.[5]
-
Add 50 µL of stop solution to each well.[5]
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
Cell Proliferation Assay (Resazurin-based)
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Treatment: Add 10 µL of serial dilutions of this compound to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Resazurin (B115843) Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
Data Presentation
Table 1: Cytotoxicity of this compound on MCF-7 Cells
| This compound Concentration (nM) | % Cytotoxicity (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.5 |
| 10 | 45.3 ± 4.1 |
| 100 | 85.6 ± 3.2 |
| 1000 | 98.2 ± 0.9 |
Table 2: Anti-proliferative Effect of this compound on MCF-7 Cells
| This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0.01 | 98.7 ± 2.3 |
| 0.1 | 85.4 ± 5.1 |
| 1 | 52.1 ± 4.8 |
| 10 | 15.9 ± 3.2 |
| 100 | 2.3 ± 0.8 |
| IC50 (nM) | ~1.0 |
Visualizations
Signaling Pathway Diagram
The DNA-interactive payload of this compound is expected to induce DNA damage, which can trigger cell cycle arrest and apoptosis through pathways like the p53 signaling pathway.
Caption: Hypothetical signaling pathway activated by the this compound payload.
Experimental Workflow Diagram
The following diagram illustrates the workflow for evaluating this compound in vitro.
Caption: Experimental workflow for in vitro testing of this compound.
References
Application Notes and Protocols for IKS02 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IKS02 is a next-generation antibody-drug conjugate (ADC) in the discovery and preclinical phase of development for the treatment of solid tumors. Developed by Iksuda Therapeutics, this compound combines a monoclonal antibody targeting a specific tumor-associated antigen with a highly potent, sequence-selective DNA-interactive payload developed by Femtogenix. The antibody and payload are connected via Iksuda's proprietary PermaLink® conjugation technology. This document provides detailed application notes and protocols for the preclinical evaluation of this compound, based on the known characteristics of its components and representative data from similar ADC constructs.
This compound Components:
-
Monoclonal Antibody: Targets a specific antigen expressed on the surface of solid tumor cells.
-
Payload: A pyridinobenzodiazepine (PDD)-based, DNA-interactive agent that binds to the minor groove of DNA, leading to cell death.[1][2]
-
Linker: The PermaLink® conjugation platform, which forms a stable and specific bond between the antibody and the payload, designed to minimize premature payload release in circulation.[3][4]
Mechanism of Action
This compound is designed for targeted delivery of a potent cytotoxic agent to tumor cells. The monoclonal antibody component of this compound binds to its target antigen on the cancer cell surface, leading to the internalization of the ADC. Once inside the cell, the linker is cleaved, releasing the DNA-interactive payload. The payload then translocates to the nucleus and binds to the minor groove of DNA, causing DNA damage and ultimately triggering apoptotic cell death.
References
Application Notes and Protocols for Evaluating IKS02 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
IKS02 is a novel antibody-drug conjugate (ADC) under development by Iksuda Therapeutics for the treatment of solid tumors.[1] It is comprised of a monoclonal antibody linked to a sequence-selective DNA-interactive payload developed by Femtogenix.[1] The mechanism of action for such ADCs typically involves the targeted delivery of the cytotoxic payload to cancer cells, leading to DNA damage and subsequent cell death. Evaluating the cytotoxicity of this compound is a critical step in its preclinical development to determine its potency, selectivity, and mechanism of action.[2][3]
These application notes provide a comprehensive framework of standard methodologies for assessing the cytotoxic effects of this compound. The protocols are designed to guide researchers in quantifying cell viability, determining the mode of cell death, and understanding the underlying cellular mechanisms.
General Experimental Workflow
A tiered approach is recommended for characterizing the cytotoxic profile of this compound. This begins with broad screening assays to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of cell death.[2]
Caption: Tiered workflow for assessing this compound cytotoxicity.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison of this compound's effects across different cell lines and conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Cell Line | Target Antigen Expression | Incubation Time (h) | This compound IC50 (nM) |
| Cell Line A | High | 72 | 5.2 |
| Cell Line B | Medium | 72 | 25.8 |
| Cell Line C | Low/Negative | 72 | > 1000 |
| Normal Cells | Negative | 72 | > 2000 |
Table 2: Analysis of Cell Death Mechanism Induced by this compound
| Treatment (at IC50) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (Cell Line A) | 48.2 ± 3.1 | 35.7 ± 2.5 | 16.1 ± 1.9 |
Table 3: Caspase-3/7 Activation by this compound
| Treatment (at IC50) | Incubation Time (h) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 24 | 1.0 |
| This compound (Cell Line A) | 24 | 4.8 ± 0.5 |
| Vehicle Control | 48 | 1.0 |
| This compound (Cell Line A) | 48 | 8.2 ± 0.9 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
1.1 Materials
-
96-well flat-bottom sterile tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, sterile filtered.
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.
-
Microplate reader (absorbance at 570 nm).
1.2 Experimental Procedure
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.
2.1 Materials
-
6-well sterile tissue culture plates
-
This compound stock solution
-
FITC-Annexin V Apoptosis Detection Kit with PI
-
Binding Buffer
-
Flow cytometer
2.2 Experimental Procedure
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours. Include vehicle-treated controls.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Visualization
The cytotoxic payload of this compound is a DNA-interactive agent, which is expected to induce cell death primarily through the intrinsic apoptosis pathway following DNA damage.
Caption: Presumed signaling pathway for this compound-induced apoptosis.
References
Flow Cytometry Analysis of Target Engagement for Therapeutic Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of target engagement of therapeutic antibody-drug conjugates (ADCs). While the specific therapeutic agent "IKS02" is not publicly documented, we will use a similar investigational ADC, IKS014, which targets the HER2 receptor, as a representative example to illustrate the principles and protocols. These methodologies are broadly applicable to various ADCs and therapeutic antibodies targeting cell surface receptors.
Flow cytometry is a powerful technique for assessing target engagement at the single-cell level.[1][2][3][4] It enables the quantification of receptor occupancy, internalization of the ADC-target complex, and the modulation of downstream signaling pathways, providing critical insights into the pharmacodynamics (PD) and mechanism of action (MOA) of a therapeutic agent.[5]
I. Target Engagement Analysis by Receptor Occupancy
Receptor occupancy (RO) assays are fundamental to understanding the extent to which a therapeutic antibody binds to its target on the cell surface. This information is crucial for optimizing dosing regimens and correlating target saturation with clinical response.
Experimental Workflow: Receptor Occupancy Assay
Caption: Workflow for a flow cytometry-based receptor occupancy assay.
Protocol: Receptor Occupancy Measurement
This protocol describes the measurement of total and free HER2 receptors on tumor cells following in vitro treatment with IKS014.
Materials:
-
HER2-expressing cancer cell line (e.g., SK-BR-3)
-
IKS014
-
Unconjugated anti-HER2 antibody (competing, same epitope as IKS014)
-
Fluorochrome-conjugated anti-HER2 antibody (non-competing, different epitope)
-
Fluorochrome-conjugated secondary antibody against the competing antibody
-
Cell staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture HER2-expressing cells to mid-log phase.
-
IKS014 Treatment: Incubate cells with varying concentrations of IKS014 for a specified time at 37°C to allow for binding and potential internalization.
-
Washing: Wash cells twice with cold cell staining buffer to remove unbound IKS014.
-
Staining for Total and Free Receptors:
-
Total Receptor: To one set of samples, add the non-competing, fluorochrome-conjugated anti-HER2 antibody.
-
Free Receptor: To a second set of samples, add the unconjugated, competing anti-HER2 antibody, followed by a fluorochrome-conjugated secondary antibody.
-
-
Incubation: Incubate cells with antibodies for 30-60 minutes at 4°C in the dark.
-
Washing: Wash cells twice with cold cell staining buffer.
-
Data Acquisition: Resuspend cells in staining buffer and acquire events on a flow cytometer.
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the Mean Fluorescence Intensity (MFI) for both total and free receptor staining.
-
Calculate the percentage of receptor occupancy (%RO) using the following formula: %RO = (1 - (MFI of Free Receptor / MFI of Total Receptor)) * 100
-
Data Presentation: Receptor Occupancy of IKS014
| IKS014 Concentration (nM) | MFI (Total Receptor) | MFI (Free Receptor) | % Receptor Occupancy |
| 0 (Control) | 50,000 | 49,800 | 0.4% |
| 0.1 | 49,500 | 35,200 | 28.9% |
| 1 | 50,100 | 15,300 | 69.5% |
| 10 | 49,900 | 2,500 | 95.0% |
| 100 | 50,200 | 500 | 99.0% |
II. Downstream Signaling Pathway Analysis
Target engagement by an ADC can modulate intracellular signaling pathways, leading to downstream effects such as cell cycle arrest and apoptosis. Phospho-flow cytometry is a powerful tool to measure the phosphorylation status of key signaling proteins at the single-cell level.
Signaling Pathway: HER2 Downstream Signaling
References
- 1. Phospho Flow Cytometry Methods for the Analysis of Kinase Signaling in Cell Lines and Primary Human Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 2. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How To Do Phospho-Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 4. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioagilytix.com [bioagilytix.com]
Application Notes and Protocols for Immunohistochemical Detection of IKS02 Target Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
IKS02 is an investigational antibody-drug conjugate (ADC) being developed by Iksuda Therapeutics for the treatment of solid tumors. ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells expressing a particular target antigen on their surface. This targeted delivery aims to enhance the therapeutic window of the cytotoxic agent by maximizing its concentration at the tumor site while minimizing systemic exposure and associated toxicities.
The efficacy of an ADC is critically dependent on the expression level of the target antigen on the tumor cells. Therefore, a robust and reliable method to assess the expression of the this compound target in patient samples is essential for patient selection, response prediction, and overall clinical development of this compound. Immunohistochemistry (IHC) is a widely used and powerful technique to visualize the distribution and abundance of a specific protein within the context of tissue architecture.
These application notes provide a comprehensive overview and detailed protocols for the detection of the this compound target protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections using IHC.
Note: As of the latest available information, the specific molecular target of this compound has not been publicly disclosed. The following protocols and data tables are provided as a template and should be adapted once the specific target protein is identified. For the purpose of this document, the target will be referred to as "this compound Target Protein."
This compound Antibody-Drug Conjugate (ADC) Mechanism of Action
The proposed mechanism of action for a typical antibody-drug conjugate like this compound involves several key steps, beginning with the specific recognition of a tumor-associated antigen and culminating in the targeted killing of the cancer cell.
Caption: General mechanism of action for an antibody-drug conjugate (ADC) like this compound.
Quantitative Data Summary
A thorough understanding of the expression levels of the this compound Target Protein across various normal and cancerous tissues is crucial for predicting potential on-target, off-tumor toxicities and identifying relevant cancer indications. The following tables are templates to be populated with quantitative or semi-quantitative IHC data as it becomes available through tissue microarray (TMA) analysis or studies on individual patient cohorts.
Table 1: Expression of this compound Target Protein in Normal Human Tissues (Template)
| Tissue | IHC Staining Intensity (H-Score) | Percentage of Positive Cells (%) | Subcellular Localization |
| Adrenal Gland | |||
| Bladder | |||
| Brain (Cerebrum) | |||
| Breast | |||
| Colon | |||
| Heart | |||
| Kidney | |||
| Liver | |||
| Lung | |||
| Ovary | |||
| Pancreas | |||
| Prostate | |||
| Skin | |||
| Spleen | |||
| Stomach | |||
| Testis | |||
| Thyroid |
H-Score is calculated as: [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)]. The score ranges from 0 to 300.
Table 2: Expression of this compound Target Protein in Human Solid Tumors (Template)
| Tumor Type | Number of Cases | IHC Positive Cases (%) | Mean H-Score (Positive Cases) | Range of H-Scores |
| Breast Carcinoma | ||||
| Colorectal Carcinoma | ||||
| Gastric Carcinoma | ||||
| Lung Carcinoma (NSCLC) | ||||
| Ovarian Carcinoma | ||||
| Pancreatic Carcinoma | ||||
| Prostate Carcinoma | ||||
| Renal Cell Carcinoma |
Experimental Protocols
Immunohistochemistry (IHC) Staining Protocol for this compound Target Protein in FFPE Tissues
This protocol provides a step-by-step guide for the detection of the this compound Target Protein in formalin-fixed, paraffin-embedded (FFPE) human tissue sections. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be required for specific tissues or antibodies.
Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Hydrogen Peroxide Block (3% H₂O₂ in methanol)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Anti-IKS02 Target Protein antibody (use at optimized dilution)
-
Secondary Antibody: HRP-conjugated goat anti-species IgG (corresponding to the primary antibody host)
-
DAB (3,3'-Diaminobenzidine) Substrate-Chromogen System
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
-
Coplin jars or staining dishes
-
Humidity chamber
-
Light microscope
Experimental Workflow:
Caption: Step-by-step workflow for the immunohistochemical staining of the this compound target protein.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 80% ethanol for 3 minutes.
-
Rinse gently with running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat the Antigen Retrieval Buffer in a water bath or steamer to 95-100°C.
-
Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse slides with deionized water and then with PBS-T.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides with PBS-T: 3 changes for 5 minutes each.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-IKS02 Target Protein antibody to its optimal concentration in blocking buffer.
-
Drain the blocking buffer from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS-T: 3 changes for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS-T: 3 changes for 5 minutes each.
-
Prepare the DAB substrate solution immediately before use.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with running tap water until the water runs clear.
-
"Blue" the sections in a gentle stream of tap water or an alkaline solution.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (80%, 95%, 100%).
-
Clear the sections in xylene.
-
Apply a drop of mounting medium and place a coverslip.
-
-
Analysis:
-
Examine the slides under a light microscope. The this compound Target Protein will appear as a brown precipitate, while the cell nuclei will be stained blue. Assess the staining intensity, percentage of positive cells, and subcellular localization.
-
Controls:
-
Positive Control: A tissue known to express the this compound Target Protein.
-
Negative Control: A tissue known to not express the this compound Target Protein.
-
Isotype Control: A slide incubated with an isotype-matched control antibody at the same concentration as the primary antibody to assess non-specific binding.
-
No Primary Antibody Control: A slide processed without the primary antibody to check for non-specific staining from the secondary antibody.
Disclaimer
This document is intended for research use only. The protocols and information provided are based on general immunohistochemistry principles and may require optimization for specific applications. The information regarding this compound is based on publicly available data and is subject to change.
Application Notes and Protocols for IKS02: Stability and Conjugation Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the stability and conjugation of IKS02, an antibody-drug conjugate (ADC) under development by Iksuda Therapeutics. This compound utilizes the proprietary PermaLink® conjugation platform, a cysteine-specific vinyl pyridine-based chemistry, to link a sequence-selective DNA-interactive payload from Femtogenix to a monoclonal antibody targeting solid tumors.
Due to the proprietary nature of this compound, the following protocols are based on established methods for cysteine-conjugated ADCs and the known characteristics of PermaLink® technology. They are intended to serve as a comprehensive guide for the development and characterization of this compound and similar ADCs.
I. This compound Stability Assessment
The stability of an ADC is a critical quality attribute that influences its safety, efficacy, and shelf-life. Stability studies are designed to evaluate the physical and chemical integrity of the ADC under various conditions.
Quantitative Stability Data Summary
The PermaLink® conjugation technology employed in this compound is designed to offer superior stability compared to traditional maleimide-based linkers. This increased stability minimizes premature drug deconjugation, which can lead to off-target toxicity and reduced efficacy.
| Parameter | PermaLink® ADC (e.g., IKS012) | Maleimide-based ADC (e.g., Adcetris) | Method | Reference |
| Drug-to-Antibody Ratio (DAR) Decrease in Human Plasma (7 days) | Minimal Decrease | 55% Decrease | Hydrophobic Interaction Chromatography (HIC) | Iksuda Therapeutics[1] |
| DAR Decrease in Human Plasma (3 days) | Not specified | 39% Decrease | Hydrophobic Interaction Chromatography (HIC) | Iksuda Therapeutics[1] |
Experimental Protocols for Stability Assessment
1. Protocol for In Vitro Plasma Stability Assessment
This protocol assesses the stability of the ADC, specifically the linker, in plasma from different species.
Materials:
-
This compound ADC
-
Human, mouse, or rat plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instruments: HPLC with HIC and Size-Exclusion Chromatography (SEC) columns, LC-MS system
Procedure:
-
Dilute this compound to a final concentration of 1 mg/mL in pre-warmed plasma.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot of the sample.
-
Immediately analyze the samples to minimize degradation.
-
HIC-HPLC Analysis:
-
Inject the plasma sample onto a HIC column to determine the average Drug-to-Antibody Ratio (DAR).
-
Monitor for the appearance of lower DAR species or unconjugated antibody over time.
-
-
SEC-HPLC Analysis:
-
Inject the plasma sample onto an SEC column to assess for aggregation or fragmentation of the ADC.
-
Monitor the percentage of monomer, aggregate, and fragment over the time course.
-
-
LC-MS Analysis (Optional):
-
For a more detailed analysis of deconjugation products, perform LC-MS analysis on the plasma samples after appropriate sample preparation (e.g., protein precipitation or affinity capture).
-
2. Protocol for Thermal Stability Assessment
This protocol evaluates the thermal stability of this compound, providing insights into its aggregation propensity and conformational integrity at elevated temperatures.
Materials:
-
This compound ADC
-
PBS, pH 7.4
-
Differential Scanning Calorimeter (DSC) or a thermal shift assay instrument (e.g., using SYPRO Orange dye)
-
SEC-HPLC system
Procedure:
-
Prepare this compound at a concentration of 1 mg/mL in PBS.
-
Differential Scanning Calorimetry (DSC):
-
Load the sample and a buffer blank into the DSC instrument.
-
Scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a defined scan rate (e.g., 1°C/min).
-
Determine the melting temperature (Tm), which corresponds to the midpoint of the major unfolding transition. A higher Tm indicates greater thermal stability.
-
-
Forced Degradation Study:
-
Incubate aliquots of this compound at various temperatures (e.g., 4°C, 25°C, 40°C, and 50°C) for a defined period (e.g., 1, 2, and 4 weeks).
-
At each time point, analyze the samples by SEC-HPLC to quantify the percentage of monomer, aggregate, and fragment.
-
II. This compound Conjugation
The conjugation of the payload to the antibody via the PermaLink® linker is a critical step in the manufacturing of this compound. The following protocol outlines a generalized procedure for cysteine-specific conjugation using a vinyl pyridine-based linker.
Experimental Protocol for this compound Conjugation
This protocol describes a two-step process: reduction of the antibody's interchain disulfide bonds, followed by conjugation with the vinyl pyridine-activated payload.
Materials:
-
Monoclonal antibody (specific to the target of this compound)
-
Tris(2-carboxyethyl)phosphine (TCEP) reduction solution
-
Vinyl pyridine-activated payload (linker-payload)
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.5-8.0)
-
Purification system (e.g., SEC or tangential flow filtration)
Procedure:
Step 1: Antibody Reduction
-
Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a molar excess of TCEP to the antibody solution. The exact molar ratio of TCEP to antibody needs to be optimized to achieve the desired number of free thiols for conjugation.
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess TCEP using a desalting column or diafiltration.
Step 2: Payload Conjugation
-
Immediately after the removal of TCEP, add the vinyl pyridine-activated payload to the reduced antibody. A slight molar excess of the payload over the available free thiols is typically used.
-
Incubate the reaction at room temperature for 2-4 hours, or as optimized. The reaction should be performed in the dark to protect any light-sensitive components.
-
The reaction involves the Michael addition of the cysteine thiol to the vinyl group of the linker.
Step 3: Purification and Characterization
-
Purify the resulting this compound ADC from unconjugated payload and other reaction components using SEC or tangential flow filtration.
-
Characterize the purified ADC:
-
Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy.
-
Assess the percentage of monomer using SEC-HPLC.
-
Confirm the identity and purity using SDS-PAGE (reducing and non-reducing) and mass spectrometry.
-
III. Visualizations
Experimental Workflow for this compound Conjugation and Characterization
Caption: Workflow for the conjugation of this compound, from antibody reduction to final characterization.
Logical Flow for this compound Stability Assessment
Caption: Logical flow for assessing the stability of this compound under different stress conditions.
Illustrative Signaling Pathway for a Common ADC Target in Solid Tumors (HER2)
Note: The specific target of this compound is not publicly disclosed. The following diagram illustrates the signaling pathway of HER2, a common target for ADCs in solid tumors, as a representative example.
Caption: Illustrative HER2 signaling pathway targeted by an ADC, leading to payload release and apoptosis.
References
Application of IKS02 in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly recognized as a more physiologically relevant in vitro system compared to traditional 2D cell cultures for studying tumor biology and evaluating anti-cancer therapeutics. These models mimic several key features of avascular solid tumors, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions, which are crucial for predicting in vivo drug efficacy.
IKS02 is an investigational anti-cancer agent identified as a DNA inhibitor.[1] Developed by Iksuda Therapeutics, it is currently in the research and discovery phase for the treatment of solid tumors.[2] DNA inhibitors represent a critical class of chemotherapy agents that target the replication and repair mechanisms of cancer cells, leading to cell cycle arrest and apoptosis. This document provides detailed protocols for utilizing 3D tumor spheroid models to assess the efficacy of this compound.
Core Concepts and Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of a therapeutic compound like this compound in a 3D tumor spheroid model.
Caption: Experimental workflow for assessing this compound in 3D tumor spheroids.
Hypothetical Signaling Pathway for a DNA Inhibitor
The diagram below illustrates a simplified, hypothetical signaling pathway that could be affected by a DNA inhibitor like this compound, leading to apoptosis.
Caption: Hypothetical signaling pathway for a DNA inhibitor leading to apoptosis.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Generation (Liquid Overlay Technique)
This protocol describes the generation of uniform spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell line of choice (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Methodology:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine their viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well, requires optimization for each cell line).
-
Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids should form within 2-4 days.
Protocol 2: this compound Treatment of Tumor Spheroids
This protocol outlines the treatment of pre-formed spheroids with this compound to determine its dose-dependent anti-tumor activity.
Materials:
-
Pre-formed tumor spheroids in a 96-well plate
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
Methodology:
-
After 3-4 days of incubation, when spheroids have formed and are compact, prepare serial dilutions of this compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically below 0.1%.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with solvent only).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
Protocol 3: Assessment of Spheroid Viability (ATP Assay)
This assay measures the ATP content as an indicator of metabolically active, viable cells.
Materials:
-
Treated spheroids in a 96-well plate
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Opaque-walled 96-well plate
-
Luminometer
Methodology:
-
Equilibrate the plate with treated spheroids and the ATP assay reagent to room temperature.
-
Add a volume of the ATP assay reagent to each well equal to the volume of the medium in the well (e.g., 100 µL).
-
Mix the contents by gentle shaking on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 4: Spheroid Size and Morphology Analysis
This protocol involves imaging the spheroids to monitor changes in their size and morphology over time.
Materials:
-
Treated spheroids in a 96-well plate
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Methodology:
-
Capture brightfield images of the spheroids in each well at specified time points (e.g., 0, 24, 48, 72 hours post-treatment).
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Analyze the morphology for signs of drug-induced toxicity, such as loss of circularity, fragmentation, or discoloration.
Data Presentation
The following tables present hypothetical data that could be generated from the experiments described above.
Table 1: Dose-Dependent Effect of this compound on Spheroid Viability
| This compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % Viability |
| 0 (Vehicle) | 150,000 | 12,000 | 100 |
| 0.1 | 135,000 | 10,500 | 90 |
| 1 | 97,500 | 8,000 | 65 |
| 10 | 45,000 | 5,500 | 30 |
| 50 | 15,000 | 2,000 | 10 |
| 100 | 7,500 | 1,000 | 5 |
Table 2: Effect of this compound on Spheroid Growth Over Time
| Treatment | Time (hours) | Average Spheroid Diameter (µm) | Standard Deviation |
| Vehicle | 0 | 400 | 25 |
| 72 | 650 | 40 | |
| This compound (10 µM) | 0 | 405 | 28 |
| 72 | 350 | 35 |
Conclusion
The use of 3D tumor spheroid models provides a robust platform for the preclinical evaluation of anti-cancer agents like this compound. The protocols outlined in this document offer a comprehensive framework for assessing the dose-dependent efficacy, impact on spheroid growth and morphology, and potential mechanisms of action through biomarker analysis. While the data presented is hypothetical, it illustrates the types of quantitative and qualitative endpoints that can be generated to inform further drug development. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to achieve the most reliable and reproducible results.
References
Troubleshooting & Optimization
Troubleshooting IKS02 insolubility in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of IKS02 in experimental buffers.
Troubleshooting Guide: this compound Insolubility
Researchers may encounter precipitation or cloudiness when preparing this compound solutions. This guide provides a systematic approach to diagnose and resolve these common solubility issues.
Initial Assessment of this compound Insolubility
A critical first step in troubleshooting is to systematically assess the conditions under which this compound is insoluble. The following workflow provides a structured approach to identifying the root cause of insolubility and implementing effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For initial stock solutions, it is recommended to use a 100% organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. The choice of solvent can impact the stability and solubility of the stock solution. Always refer to the Certificate of Analysis for lot-specific recommendations.
Q2: I observed precipitation when diluting my this compound stock solution into my aqueous experimental buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds.[1] This often occurs because the compound is less soluble in the aqueous environment compared to the organic stock solvent. To address this, consider the following:
-
Optimize Buffer pH: The solubility of a compound can be pH-dependent. Experiment with a range of pH values in your buffer to find the optimal pH for this compound solubility.
-
Adjust Ionic Strength: The salt concentration of your buffer can influence solubility.[1] Try titrating the salt concentration to see if it improves this compound solubility.
-
Incorporate Solubilizing Agents: The addition of solubilizing agents such as detergents (e.g., Tween-20, Triton X-100) or cyclodextrins may be necessary to maintain this compound in solution.
-
Lower the Final Concentration: It is possible that the final concentration of this compound in your experiment exceeds its solubility limit in the aqueous buffer. Try performing a dose-response experiment to determine the maximum soluble concentration.
Q3: Can I use sonication to dissolve this compound in my buffer?
Sonication can be a useful technique to aid in the dissolution of compounds. However, it is important to use it judiciously as excessive sonication can potentially lead to degradation of the compound. If you choose to sonicate, use short bursts and keep the sample on ice to minimize heating.
Q4: How does the purity of this compound affect its solubility?
The purity of the compound can significantly impact its solubility. Impurities can sometimes act as nucleation sites, promoting precipitation. Always use high-purity this compound and ensure it has been stored correctly to prevent degradation.
Quantitative Data Summary
The following tables provide a summary of the solubility of this compound in various common buffers and the effect of pH on its solubility. This data is intended to serve as a starting point for buffer optimization.
Table 1: Solubility of this compound in Common Experimental Buffers
| Buffer (pH 7.4) | This compound Solubility (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | 5 | Precipitation observed above 5 µM |
| Tris-Buffered Saline (TBS) | 8 | Slightly better solubility than PBS |
| HEPES Buffer | 12 | Recommended for initial experiments |
| RPMI-1640 Media + 10% FBS | 25 | Serum proteins may aid solubility |
Table 2: Effect of pH on this compound Solubility in HEPES Buffer
| pH | This compound Solubility (µM) |
| 6.5 | 8 |
| 7.0 | 10 |
| 7.4 | 12 |
| 8.0 | 15 |
Experimental Protocols
Protocol: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol provides a step-by-step guide for preparing this compound working solutions to minimize precipitation.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Pre-warmed cell culture medium (e.g., RPMI-1640 + 10% FBS)
Procedure:
-
Prepare a 10 mM this compound Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the required amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved. This is your stock solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentrations, it may be necessary to perform serial dilutions of the stock solution in 100% DMSO.
-
-
Prepare Final Working Solutions:
-
Pre-warm your cell culture medium to 37°C.
-
Add the this compound stock solution (or intermediate dilution) to the pre-warmed medium in a dropwise manner while gently vortexing the medium. This helps to prevent localized high concentrations of DMSO and this compound, which can cause precipitation.
-
Crucially, do not exceed a final DMSO concentration of 0.5% in your cell culture, as higher concentrations can be toxic to cells.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider further optimization as described in the troubleshooting guide.
-
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that may be modulated by this compound. Understanding the pathway can help in designing experiments and interpreting results.
References
Optimizing IKS02 concentration for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of IKS02 for in vitro assays.
General Information
This compound is a novel small molecule inhibitor targeting the IK-Signal pathway, which is implicated in cell proliferation and survival. It is supplied as a lyophilized powder and requires solubilization in an appropriate solvent before use in cell-based assays. Careful optimization of its concentration is critical to achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at a stock concentration of 10 mM. For most in vitro cell culture experiments, it is recommended to prepare a 10 mM stock solution in sterile DMSO and then dilute it to the final working concentration in cell culture media. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q2: What is the recommended storage condition for this compound?
A2: Lyophilized this compound should be stored at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is stable for up to 6 months.
Q3: What is a typical starting concentration range for this compound in a cell viability assay?
A3: For initial cell viability or cytotoxicity screening, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 100 µM down to 1 nM. Based on the initial results, a narrower range can be selected for subsequent experiments.
Troubleshooting Guide
High Variability in Cell Viability Assay Results
Q: My cell viability assay results with this compound show high variability between replicates. What are the potential causes and solutions?
A: High variability can stem from several factors. Below is a systematic approach to troubleshoot this issue.
Troubleshooting Workflow for High Variability
Caption: Troubleshooting workflow for high variability in assays.
Unexpected Cytotoxicity at Low this compound Concentrations
Q: I am observing significant cell death at very low concentrations of this compound, which is unexpected. What could be the reason?
A: Unexpected cytotoxicity can be due to the compound itself, the solvent, or interactions with the assay components.
Data Summary: Solvent Cytotoxicity
| Solvent | Concentration in Media | Cell Viability (%) |
| DMSO | 0.01% | 98 ± 3 |
| DMSO | 0.1% | 95 ± 4 |
| DMSO | 0.5% | 75 ± 6 |
| DMSO | 1.0% | 40 ± 8 |
Data represents mean ± standard deviation from three independent experiments in a sensitive cell line.
From the table, it is evident that DMSO concentrations above 0.1% can significantly reduce cell viability. Always include a vehicle control (media with the same final DMSO concentration as your highest this compound concentration) to account for solvent effects.
Lack of a Clear Dose-Response Curve
Q: I am not observing a clear sigmoidal dose-response curve in my cell viability assay. The response is flat or erratic. What should I do?
A: A lack of a clear dose-response curve often indicates that the concentration range tested is not appropriate for the cell line or that the incubation time is not optimal.
Experimental Workflow for Dose-Response Optimization
Caption: Workflow for optimizing dose-response experiments.
Consider performing a time-course experiment to determine the optimal duration of this compound exposure. Additionally, confirming target engagement via a method like Western blotting can verify that this compound is active in your cell system.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of a downstream target in the IK-Signal pathway overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize to a loading control (e.g., β-actin or GAPDH) to assess the degree of target inhibition at different this compound concentrations.
Data Summary: Target Inhibition by this compound
| This compound Concentration (µM) | p-Target (Normalized Intensity) |
| 0 (Vehicle) | 1.00 |
| 0.01 | 0.85 |
| 0.1 | 0.52 |
| 1 | 0.15 |
| 10 | 0.05 |
This data illustrates a dose-dependent decrease in the phosphorylation of a downstream target, confirming the inhibitory action of this compound on the IK-Signal pathway.
Hypothetical IK-Signal Pathway
Caption: Inhibition of the IK-Signal pathway by this compound.
Technical Support Center: IKS02 and Antibody-Drug Conjugate (ADC) Linker Stability
Disclaimer: Publicly available information regarding the specific linker chemistry and potential stability issues of the antibody-drug conjugate IKS02 is limited. This technical support center provides guidance based on common challenges and solutions related to ADC linker stability encountered in the broader field of drug development. The principles and protocols described herein are generally applicable to ADCs and can serve as a valuable resource for researchers working with novel constructs like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of an ADC linker in circulation?
The stability of an ADC linker is a critical determinant of its efficacy and safety profile.[1][] Key factors influencing linker stability include:
-
Linker Chemistry: Linkers are broadly categorized as cleavable or non-cleavable.[1][3] Cleavable linkers are designed to release the payload under specific conditions, such as the acidic environment of lysosomes or in the presence of certain enzymes.[1][4] However, they can be susceptible to premature cleavage in the plasma.[1][4] Non-cleavable linkers generally offer greater stability in circulation and release the payload after the antibody backbone is degraded within the target cell.[1]
-
Conjugation Site: The location of the linker-drug on the antibody can significantly impact stability. Conjugation at more solvent-accessible sites can lead to increased payload loss.[1]
-
Physiological Environment: The in vivo environment, including plasma pH, enzymes, and reducing agents like glutathione, can contribute to linker cleavage.[1]
-
Payload Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which can affect stability and pharmacokinetic properties.[1][5]
Q2: What are the consequences of poor ADC linker stability?
Premature release of the cytotoxic payload due to linker instability can lead to several adverse outcomes:
-
Off-Target Toxicity: The released payload can damage healthy tissues, leading to significant side effects for the patient.[][6]
-
Reduced Therapeutic Efficacy: If the payload is released before the ADC reaches the tumor, the therapeutic efficacy will be diminished.[]
-
Altered Pharmacokinetics: Instability can change the pharmacokinetic (PK) profile of the ADC, potentially leading to faster clearance from the body and reduced tumor exposure.[1]
Troubleshooting Guides
Issue 1: Premature Payload Release Observed in In Vitro Plasma Stability Assay
| Potential Cause | Recommended Solution |
| Inherent Linker Instability: The chosen linker chemistry may be susceptible to cleavage by plasma components. | 1. Re-evaluate Linker Chemistry: Consider a more stable linker, such as a non-cleavable linker or a cleavable linker with an optimized cleavage site.[1] 2. Modify the Linker: For maleimide-based linkers, investigate methods to stabilize the conjugate, such as hydrolysis of the succinimide (B58015) ring.[1] |
| Inappropriate Conjugation Site: The linker may be attached to a highly solvent-exposed site on the antibody. | 1. Explore Site-Specific Conjugation: Utilize antibody engineering to introduce conjugation sites in more protected regions of the antibody.[1] |
| Assay Artifacts: The experimental conditions of the plasma stability assay may be causing artificial degradation. | 1. Optimize Assay Conditions: Ensure physiological pH (7.4) and temperature (37°C).[1] 2. Include Appropriate Controls: Run control experiments with the ADC in buffer alone to distinguish between plasma-mediated and inherent instability.[1] |
Issue 2: ADC Aggregation Observed During Stability Studies
| Potential Cause | Recommended Solution |
| High Payload Hydrophobicity: The cytotoxic drug is highly hydrophobic, leading to aggregation. | 1. Incorporate Hydrophilic Spacers: Introduce hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker to shield the hydrophobic payload.[3][5] |
| High Drug-to-Antibody Ratio (DAR): A high number of drug molecules per antibody increases the overall hydrophobicity. | 1. Optimize DAR: Aim for a lower, more homogenous DAR. This is a critical aspect of ADC development to balance efficacy and stability.[1] |
Comparative Stability of Common Linker Types
The choice of linker chemistry has a significant impact on the stability of an ADC. The following table summarizes the characteristics of commonly used linker types.
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Considerations |
| Hydrazone | Acid-catalyzed hydrolysis | Low to Moderate | Prone to premature cleavage in circulation; generally paired with less potent payloads.[3][7] |
| Disulfide | Reduction by glutathione | Moderate | Stability can be modulated by steric hindrance around the disulfide bond. |
| Peptide (e.g., Val-Cit) | Protease-cleavable (e.g., Cathepsin B) | High | High plasma stability with specific cleavage in the lysosome. Efficacy depends on protease expression levels in the tumor.[4] |
| β-Glucuronide | Enzyme-cleavable (β-glucuronidase) | High | Highly stable in plasma with specific release at the tumor site. Dependent on the presence of β-glucuronidase.[4] |
| Non-cleavable (e.g., Thioether) | Antibody degradation | Very High | Releases a drug-linker-amino acid complex. Generally the most stable linker type in circulation.[1] |
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an ADC in plasma.
1. Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Human or mouse plasma (pre-warmed to 37°C)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-80°C freezer
-
ELISA plates and reagents for total and conjugated antibody quantification
-
LC-MS system for free payload quantification
2. Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).[1]
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[1]
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.[1]
3. Analysis:
-
Quantification of Total and Conjugated Antibody (ELISA):
-
Total Antibody ELISA: Use an ELISA that detects the antibody regardless of conjugation status.
-
Conjugated Antibody ELISA: Use an ELISA that specifically detects the payload to quantify the amount of intact ADC.[1]
-
-
Quantification of Free Payload (LC-MS):
4. Data Analysis:
-
Calculate the percentage of intact ADC remaining and the amount of free payload at each time point to determine the stability of the linker.[1]
Visual Guides
Caption: Overview of cleavable and non-cleavable ADC linker types and their release mechanisms.
Caption: Troubleshooting workflow for addressing ADC linker stability issues.
References
- 1. benchchem.com [benchchem.com]
- 3. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: IKS02 Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing aggregation of the antibody-drug conjugate (ADC) IKS02 during storage. The following information is based on established principles for ADC formulation and stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation during storage?
Aggregation of ADCs like this compound is often multifactorial. The conjugation of a cytotoxic payload, which is frequently hydrophobic, to the monoclonal antibody can increase the propensity for the molecules to associate and form aggregates.[1][2] Key contributing factors include:
-
Hydrophobic Interactions: The payload itself can introduce hydrophobic patches on the antibody surface, leading to self-association to minimize exposure to the aqueous environment.[1][2]
-
Unfavorable Buffer Conditions: Suboptimal pH or low ionic strength can promote aggregation. Proteins are often least soluble at their isoelectric point (pI).[2]
-
Temperature Fluctuations: Both elevated temperatures and freeze-thaw cycles can induce conformational changes that expose aggregation-prone regions. While freezing is often used for long-term storage, the freezing process itself can sometimes accelerate aggregation if not properly controlled.
-
High Concentration: Increased concentrations of this compound can lead to a higher likelihood of intermolecular interactions and aggregation.
Q2: What are the recommended general storage conditions for this compound?
For long-term stability, antibody-drug conjugates are often stored at ultra-cold temperatures, typically ranging from -20°C to -80°C. It is crucial to prevent temperature fluctuations during storage and transport. For short-term storage, refrigeration at 2-8°C may be suitable, but this should be validated with stability studies.
Q3: How can excipients be used to minimize this compound aggregation?
Excipients are critical components in ADC formulations to enhance stability. Common classes of excipients used to prevent aggregation include:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 are frequently used to prevent surface-induced aggregation and stabilize the protein.
-
Sugars and Polyols: Sugars such as sucrose (B13894) and trehalose, and polyols like mannitol (B672) and sorbitol, can act as cryoprotectants and lyoprotectants, preserving the ADC's structure during freezing and lyophilization.
-
Amino Acids: Certain amino acids, including glycine (B1666218) and histidine, can help to stabilize the ADC in solution.
-
Buffering Agents: Histidine and acetate (B1210297) buffers are commonly used to maintain a stable pH, which is critical for ADC stability.
Troubleshooting Guide
Issue: I am observing precipitation or visible aggregates in my this compound sample after storage.
This is a common indication of ADC instability. The following troubleshooting workflow can help identify and mitigate the cause of aggregation.
Caption: Troubleshooting workflow for this compound aggregation.
Quantitative Data Summary
The following tables provide typical concentration ranges for commonly used excipients in ADC formulations and recommended storage conditions.
Table 1: Common Excipients for ADC Formulations
| Excipient Class | Example | Typical Concentration Range | Purpose |
| Surfactant | Polysorbate 80 | 0.01 - 0.1% (w/v) | Prevents surface adsorption and aggregation |
| Sugar (Cryoprotectant) | Sucrose | 5 - 10% (w/v) | Stabilizes during freezing and lyophilization |
| Polyol (Bulking Agent) | Mannitol | 2 - 5% (w/v) | Provides bulk to lyophilized cake |
| Amino Acid | Histidine | 10 - 50 mM | Buffering and stabilization |
| Buffer | Acetate Buffer | 10 - 50 mM | pH control |
Table 2: Recommended Storage Conditions for Antibody-Drug Conjugates
| Storage Duration | Temperature Range | Key Considerations |
| Long-Term | -20°C to -80°C | Minimize freeze-thaw cycles; use of cryoprotectants is advised. |
| Short-Term | 2°C to 8°C | Test stability for the intended duration; protect from light. |
| Lyophilized | Room Temperature (short-term) or 2°C to 8°C (long-term) | Protect from moisture. |
Experimental Protocols
Protocol 1: Screening of Excipients for this compound Stability
This protocol outlines a general procedure for screening the effect of different excipients on the aggregation of this compound.
Caption: Experimental workflow for excipient screening.
Methodology:
-
Preparation of this compound Stock: Dialyze this compound into a base buffer (e.g., 20 mM Histidine, pH 6.0). Adjust the concentration to a working stock (e.g., 10 mg/mL).
-
Preparation of Excipient Stocks: Prepare concentrated stock solutions of various excipients (e.g., 20% Sucrose, 1% Polysorbate 80) in the base buffer.
-
Formulation: Prepare a matrix of this compound formulations by adding different excipients to the this compound stock solution to achieve the desired final concentrations. Include a control sample with no added excipients.
-
Incubation: Aliquot the formulations into sterile vials and incubate under accelerated stress conditions (e.g., 40°C) for a defined period (e.g., 2 and 4 weeks). Also, retain samples at the recommended storage temperature (e.g., 4°C and -80°C) as controls.
-
Analysis: At each time point, analyze the samples for aggregation using Size Exclusion Chromatography (SEC).
-
Data Comparison: Calculate the percentage of monomer, dimer, and higher molecular weight (HMW) species for each formulation.
-
Selection: Identify the formulation(s) that show the lowest increase in HMW species over time.
Protocol 2: Freeze-Thaw Stability Study
This protocol is designed to assess the impact of repeated freezing and thawing on the aggregation of this compound.
Methodology:
-
Sample Preparation: Prepare aliquots of this compound in the selected formulation buffer.
-
Freeze-Thaw Cycling:
-
Freeze the samples rapidly (e.g., in a dry ice/ethanol bath or a -80°C freezer).
-
Thaw the samples at room temperature or in a 25°C water bath.
-
This constitutes one freeze-thaw cycle.
-
-
Repeat Cycling: Subject different sets of samples to 1, 3, and 5 freeze-thaw cycles.
-
Analysis: After the designated number of cycles, analyze the samples for aggregation by SEC and for visible particulates by visual inspection.
-
Evaluation: Compare the aggregation levels of the cycled samples to a control sample that has not undergone freeze-thaw cycling.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general mechanism of ADC aggregation and the points of intervention with formulation strategies.
Caption: Mechanism of ADC aggregation and mitigation.
References
IKS02 Technical Support Center: Troubleshooting Unexpected Experimental Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with IKS02, an antibody-drug conjugate (ADC). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
FAQ 1: Why are we observing higher-than-expected toxicity or off-target effects in our preclinical models?
Unexpected toxicity is a known challenge in ADC development and can stem from several factors.[1][2][3] Dose-limiting toxicities are often independent of the target antigen and can be related to the cytotoxic payload itself.[2]
Possible Causes and Troubleshooting Steps:
-
Premature Payload Release: The linker connecting the antibody to the cytotoxic drug may be unstable in circulation, leading to premature release of the payload and systemic toxicity.[4]
-
Recommendation: Perform stability assays to assess the linker's integrity in plasma.
-
-
Off-Target Uptake: The ADC may be taken up by non-target cells, leading to toxicity in tissues that do not express the target antigen.[2]
-
"Bystander Effect": While sometimes intended, an excessive bystander effect, where the released payload kills neighboring antigen-negative cells, can contribute to toxicity if not well-controlled.[2]
-
Free Drug Levels: The presence of unconjugated, free cytotoxic drug in the this compound formulation can cause significant toxicity.[4][5]
-
Recommendation: It is critical to quantify the level of free drug in your ADC preparation.[5]
-
FAQ 2: What could be the reason for the lack of efficacy of this compound in our cancer models?
A lack of efficacy in preclinical models can be a significant hurdle. Several factors related to the design and mechanism of ADCs can contribute to this issue.
Possible Causes and Troubleshooting Steps:
-
Low Target Antigen Expression: The monoclonal antibody component of this compound must bind to a tumor-specific target antigen to be effective.[2]
-
Recommendation: Confirm the expression levels of the target antigen on your tumor models.
-
-
Inefficient Internalization: For the cytotoxic payload to be effective, the ADC-antigen complex must be internalized by the cancer cell through receptor-mediated endocytosis.[2]
-
Drug Resistance Mechanisms: Cancer cells can develop resistance to ADCs through various mechanisms, including the loss of target antigens, changes in ADC processing, and increased drug efflux.[3]
-
Inadequate Animal Models: Rodent models may not accurately predict efficacy due to a lack of antibody cross-reactivity with the target.[2]
FAQ 3: We are observing significant variability between different batches of this compound. What could be the cause?
Batch-to-batch inconsistency is a common challenge in the manufacturing of complex molecules like ADCs.[4]
Possible Causes and Troubleshooting Steps:
-
Heterogeneous Drug-to-Antibody Ratio (DAR): Most ADCs have a variable number of linkers attached to each antibody, leading to a heterogeneous mixture.[4] This variability can affect the pharmacokinetics, efficacy, and toxicity of the ADC.[3]
-
Recommendation: Implement robust analytical methods to ensure a consistent DAR across batches.
-
-
Antibody Aggregation: The chemical modifications involved in creating an ADC can increase the likelihood of antibody aggregation, which can reduce efficacy and stability.[5]
-
Residual Solvents or Catalysts: The conjugation process involves organic solvents and other compounds that must be adequately removed from the final product.[5]
Troubleshooting Guides & Experimental Protocols
Quantitative Data Summary: Key Analytical Challenges in ADC Development
| Analytical Challenge | Common Range/Value | Recommended Analytical Technique | Purpose |
| Free Drug Concentration | 1-10 ng/mL | Liquid Chromatography-Multiple Reaction Monitoring/Mass Spectroscopy (LC-MRM/MS) | Ensures safety by quantifying highly cytotoxic unconjugated drug.[5] |
| Drug-to-Antibody Ratio (DAR) | 2-8 | Hydrophobic Interaction Chromatography (HIC) with UV detection | Determines the extent of conjugation and distribution of ADC species, which is crucial for efficacy and metabolism.[5] |
| Antibody Aggregation | Sub-visible molecules | Microfluidic Imaging (MFI) | Detects aggregation that can decrease efficacy and stability.[5] |
| Residual Heavy Metals (e.g., Palladium, Platinum) | Varies by regulation | Inductively Coupled Plasma/MS (ICP/MS) | Measures residual catalysts from the conjugation process.[5] |
Experimental Protocol: Determination of Drug-to-Antibody Ratio (DAR) using HIC
-
Sample Preparation:
-
Prepare a stock solution of the this compound ADC.
-
Create a series of dilutions to establish a standard curve if necessary for quantification.
-
-
Chromatography Conditions:
-
Column: A hydrophobic interaction chromatography (HIC) column suitable for antibody separations.
-
Mobile Phase A: High salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate).
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate).
-
Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
The different ADC species (with varying numbers of drugs per antibody) will elute at different retention times based on their hydrophobicity.
-
Integrate the peak areas for each species to determine the relative abundance.
-
Calculate the average DAR by taking a weighted average of the different species.
-
Visualizations
Signaling Pathway: General Mechanism of Action for this compound
References
Technical Support Center: Refinement of IKS02 Delivery Methods in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo delivery of IKS02, a novel antibody-drug conjugate (ADC).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational antibody-drug conjugate developed by Iksuda Therapeutics for the treatment of solid tumors. It is composed of three key components:
-
A monoclonal antibody (mAb) that specifically targets a tumor-associated antigen.
-
Femtogenix's sequence-selective DNA-interactive payload: This highly potent cytotoxic agent, a pyridinobenzodiazepine (PDD), binds to the minor groove of DNA, leading to cell cycle arrest and apoptosis.[1][2][3]
-
PermaLink® conjugation technology: This proprietary cysteine-specific vinyl pyridine-based chemistry ensures a stable and robust linkage between the antibody and the payload.[4][5]
Q2: What are the main challenges encountered in the in vivo delivery of this compound?
As with many ADCs, the primary challenges in the in vivo delivery of this compound can include:
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Off-target toxicity: Premature release of the potent payload can damage healthy tissues.[6]
-
Suboptimal tumor penetration: The large size of ADCs can limit their ability to penetrate dense solid tumors effectively.[6][7]
-
Pharmacokinetics (PK): Achieving and maintaining the optimal therapeutic concentration of the ADC at the tumor site is critical and can be influenced by factors such as clearance rate and stability.[8][9]
-
Drug-to-Antibody Ratio (DAR) stability: Deconjugation of the payload can reduce efficacy and increase systemic toxicity.[5][10]
Q3: What are the advantages of the PermaLink® conjugation technology used in this compound?
The PermaLink® technology offers several advantages over traditional maleimide-based linkers:
-
Enhanced Stability: It creates a highly stable bond between the antibody and the payload, minimizing premature drug release in circulation.[4][5][11]
-
Homogeneity: It allows for precise control over the drug-to-antibody ratio (DAR), resulting in a more homogeneous product with consistent efficacy.[5]
-
Improved Therapeutic Index: The increased stability contributes to a better safety profile and a wider therapeutic window.[11]
II. Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Problem 1: High levels of off-target toxicity observed in animal models.
| Possible Cause | Troubleshooting & Optimization | Experimental Protocol |
| Linker Instability | While PermaLink® is highly stable, extreme physiological conditions could potentially lead to some payload release. | Protocol 1: Assessment of in vivo Linker Stability. 1. Administer this compound to the animal model. 2. Collect plasma samples at various time points (e.g., 1, 6, 24, 48, and 72 hours). 3. Analyze the plasma samples using ELISA to quantify the concentration of total antibody, conjugated antibody, and free payload. 4. A significant increase in free payload over time may indicate linker instability under the specific experimental conditions. |
| Non-specific uptake of the ADC | The antibody component may have some level of non-specific binding to healthy tissues. | Protocol 2: Biodistribution Study. 1. Label this compound with a fluorescent or radioactive tag. 2. Administer the labeled this compound to the animal model. 3. At selected time points, sacrifice the animals and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart) and the tumor. 4. Quantify the amount of labeled this compound in each tissue to assess its distribution and identify any significant accumulation in non-target organs. |
Problem 2: Lack of significant anti-tumor efficacy in xenograft models.
| Possible Cause | Troubleshooting & Optimization | Experimental Protocol |
| Poor Tumor Penetration | The ADC may not be reaching all cancer cells within the tumor mass.[6][7] | Protocol 3: Immunohistochemistry (IHC) Analysis of Tumor Penetration. 1. Administer this compound to tumor-bearing animals. 2. At different time points post-administration, excise the tumors. 3. Prepare tumor sections and perform IHC using an anti-human IgG antibody to visualize the distribution of this compound within the tumor. 4. Assess whether the ADC is primarily localized to the periphery of the tumor or has penetrated deeper into the core. |
| Insufficient Dose or Suboptimal Dosing Schedule | The concentration of this compound reaching the tumor may be below the therapeutic threshold. | Protocol 4: Dose-Response Study. 1. Establish several cohorts of tumor-bearing animals. 2. Administer this compound at a range of different doses (e.g., 0.1, 0.3, 1, 3 mg/kg). 3. Monitor tumor growth over time for each dose group. 4. Determine the minimum effective dose (MED) and the maximum tolerated dose (MTD) to identify the therapeutic window. |
| Low Target Antigen Expression | The tumor model may not express sufficient levels of the target antigen for effective ADC binding and internalization. | Protocol 5: Target Antigen Expression Analysis. 1. Excise tumors from the xenograft model. 2. Prepare tumor lysates or tissue sections. 3. Quantify the expression level of the target antigen using Western blot, IHC, or flow cytometry. 4. Compare the expression levels to those known to be responsive to this compound. |
III. Data Presentation
The following tables present representative data from preclinical studies to guide experimental design and interpretation. (Note: Data are illustrative and not specific to this compound).
Table 1: Representative Pharmacokinetic Parameters of an ADC in Different Species
| Parameter | Mouse | Rat | Cynomolgus Monkey |
| Dose (mg/kg) | 1 | 1 | 1 |
| Cmax (µg/mL) | 15.2 | 12.8 | 18.5 |
| AUC (µg*h/mL) | 850 | 720 | 1100 |
| Clearance (mL/h/kg) | 1.18 | 1.39 | 0.91 |
| Half-life (h) | 48 | 42 | 65 |
Table 2: Representative Anti-Tumor Efficacy of an ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | - | 0 | 0/10 |
| ADC | 0.3 | 45 | 1/10 |
| ADC | 1 | 85 | 5/10 |
| ADC | 3 | 98 | 9/10 |
IV. Visualizations
Caption: A logical workflow for troubleshooting the lack of in vivo efficacy with this compound.
Caption: Simplified signaling pathway of this compound leading to tumor cell apoptosis.
References
- 1. news-medical.net [news-medical.net]
- 2. adcreview.com [adcreview.com]
- 3. Promising Efficacy and Toxicity Data For New Antibody Drug Conjugate | Technology Networks [technologynetworks.com]
- 4. iksuda.com [iksuda.com]
- 5. iksuda.com [iksuda.com]
- 6. biocompare.com [biocompare.com]
- 7. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.td2inc.com [blog.td2inc.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. iksuda.com [iksuda.com]
Validation & Comparative
A Comparative Analysis of IKS014 and Traditional DNA-Damaging Agents in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibody-drug conjugate IKS014 with conventional DNA-damaging agents, supported by experimental data and detailed methodologies. This document aims to clarify their distinct mechanisms of action and relative cytotoxic potencies.
Executive Summary
IKS014 is an antibody-drug conjugate (ADC) that targets HER2-expressing cancer cells. It is crucial to note that its cytotoxic payload, monomethyl auristatin F (MMAF), is not a direct DNA-damaging agent.[1][2] Instead, MMAF functions as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.[1][2] In contrast, traditional chemotherapeutic agents like Doxorubicin, Etoposide (B1684455), and Cisplatin exert their anticancer effects by directly inducing DNA damage through various mechanisms. This guide will first elucidate the mechanism of action of IKS014's payload, MMAF, and then provide a comparative overview of the efficacy of established DNA-damaging agents, supported by preclinical data.
Mechanism of Action: IKS014 (MMAF Payload) vs. DNA-Damaging Agents
IKS014 and its Payload, MMAF: A Microtubule Inhibitor
IKS014 delivers MMAF specifically to HER2-positive tumor cells. Once internalized, MMAF is released and disrupts microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[1] This interference with tubulin polymerization leads to a G2/M phase cell cycle arrest, ultimately triggering apoptosis.
Classical DNA-Damaging Agents: Mechanisms of Cytotoxicity
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting the progression of topoisomerase II, an enzyme that relaxes DNA supercoils for transcription and replication. This leads to the accumulation of double-strand breaks and the generation of reactive oxygen species (ROS), further damaging DNA and other cellular components.
-
Etoposide: A topoisomerase II inhibitor, etoposide forms a ternary complex with the enzyme and DNA. This complex prevents the re-ligation of DNA strands, leading to an accumulation of DNA double-strand breaks and subsequent cell death.
-
Cisplatin: This platinum-based drug forms covalent cross-links with purine (B94841) bases in DNA, primarily intrastrand adducts. These adducts distort the DNA helix, interfering with DNA replication and transcription, which in turn activates apoptosis.
Comparative Efficacy: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for MMAF and common DNA-damaging agents across various cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell seeding density and assay duration.
Table 1: IC50 Values of MMAF in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 |
| H3396 | Breast Carcinoma | 105 |
| 786-O | Renal Cell Carcinoma | 257 |
| Caki-1 | Renal Cell Carcinoma | 200 |
| SK-BR-3 | Breast Cancer (HER2-high) | 0.134 (as anti-HER2-Fc-MMAF) |
| MDA-MB-453 | Breast Cancer (HER2-moderate) | 1.9 (as anti-HER2-Fc-MMAF) |
| T-47-D | Breast Cancer (HER2-low) | 45.7 (as anti-HER2-Fc-MMAF) |
| MDA-MB-231 | Breast Cancer (HER2-basal) | 98.2 (as anti-HER2-Fc-MMAF) |
Data sourced from MedchemExpress and Benchchem.
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC3 | Prostate Cancer | 8.00 |
| A549 | Lung Cancer | 1.50 |
| HeLa | Cervical Cancer | 1.00 |
| LNCaP | Prostate Cancer | 0.25 |
| HCT116 | Colon Cancer | 24.30 |
| Hep-G2 | Hepatocellular Carcinoma | 14.72 |
| MCF-7 | Breast Cancer | 2.50 |
Data sourced from Spandidos Publications, Egyptian Journal of Chemistry, and Trends in Sciences.
Table 3: IC50 Values of Etoposide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MOLT-3 | Leukemia | 0.051 |
| HepG2 | Hepatocellular Carcinoma | 30.16 |
| BGC-823 | Gastric Cancer | 43.74 |
| HeLa | Cervical Cancer | 209.90 |
| A549 | Lung Cancer | 139.54 |
| CCRF-CEM | Leukemia | 0.6 |
Data sourced from APExBIO and Selleck Chemicals.
Table 4: IC50 Values of Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 6.59 (72h) |
| BEAS-2B | Normal Lung | 4.15 (72h) |
| SKOV-3 | Ovarian Cancer | 0.45 (µg/ml) |
Data sourced from Net Journals and PubMed.
Signaling Pathways and Experimental Workflows
DNA Damage Response (DDR) Pathway
The following diagram illustrates the cellular response to DNA damage, a key pathway activated by agents like doxorubicin, etoposide, and cisplatin.
Caption: Overview of the DNA Damage Response (DDR) pathway.
Experimental Workflow: IC50 Determination via MTT Assay
This diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound.
Caption: Workflow for determining IC50 using the MTT assay.
Experimental Workflow: γH2AX Foci Formation Assay
This diagram illustrates the process for detecting DNA double-strand breaks using the γH2AX assay.
References
IKS014: A Comparative Analysis Against Other Antibody-Drug Conjugates in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibody-drug conjugate (ADC) IKS014 with other prominent ADCs used in the treatment of solid tumors, namely trastuzumab deruxtecan (B607063) and sacituzumab govitecan. The comparison is based on available preclinical and clinical data, focusing on efficacy, safety, and mechanistic aspects.
Executive Summary
Antibody-drug conjugates are a rapidly evolving class of cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. IKS014 is a novel HER2-directed ADC that has shown promising anti-tumor activity and a favorable safety profile in early clinical trials. This guide will delve into a comparative analysis of IKS014 against two other clinically significant ADCs: trastuzumab deruxtecan, another HER2-targeted therapy, and sacituzumab govitecan, which targets TROP-2.
Overview of Compared Antibody-Drug Conjugates
A summary of the key characteristics of IKS014, trastuzumab deruxtecan, and sacituzumab govitecan is presented below.
| Feature | IKS014 | Trastuzumab Deruxtecan (T-DXd) | Sacituzumab Govitecan (SG) |
| Target Antigen | HER2 (Human Epidermal Growth Factor Receptor 2) | HER2 | TROP-2 (Trophoblast Cell Surface Antigen 2) |
| Antibody | Anti-HER2 monoclonal IgG1, humanized | Humanized anti-HER2 IgG1 | Humanized anti-TROP-2 monoclonal antibody |
| Payload | Monomethyl auristatin F (MMAF) | Deruxtecan (a topoisomerase I inhibitor) | SN-38 (the active metabolite of irinotecan, a topoisomerase I inhibitor) |
| Linker | Site-specific β-glucuronide linker (cleavable) | Protease-cleavable linker | Hydrolysable linker (CL2A) |
| Indications (Approved or under investigation) | Breast, Gastric, Lung, and other HER2-positive solid tumors | Breast, Gastric, Lung, and other HER2-positive or HER2-low solid tumors | Triple-negative breast cancer, urothelial carcinoma, and other TROP-2 expressing solid tumors |
Comparative Efficacy
Preclinical Data
Preclinical studies have demonstrated the potent anti-tumor activity of IKS014. In a JIMT-1 breast cancer xenograft model with moderate HER2 expression (HER2 IHC 2+), a single 5 mg/kg dose of IKS014 resulted in complete tumor regression, whereas trastuzumab deruxtecan showed marginal regression at a 10 mg/kg dose[1][2][3]. Furthermore, IKS014 was effective in gastric cancer models resistant to another HER2-targeted ADC, ado-trastuzumab emtansine (Kadcyla)[1][2]. Preclinical data also suggests that the therapeutic index of IKS014 is more than four times higher than that of trastuzumab deruxtecan and over ten times higher than that of ado-trastuzumab emtansine.
Clinical Data
Early clinical data for IKS014 from the Phase 1 NCT05872295 trial, presented at the European Society for Medical Oncology (ESMO) Congress in 2025, have shown encouraging anti-tumor activity across various solid tumors.
| Cancer Type | Patient Population | Dose | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| IKS014 | ||||
| HER2+ Breast Cancer | Previously treated | >90mg/m² | 64% (in 11 participants, including 4 with HER2+ disease) | - |
| HER2+ Esophageal Cancer | Pre-treated | Various dose levels | 50% (in 10 patients) | - |
| HER2-low Solid Tumors | Advanced/Metastatic | - | 43% (in 7 patients) | - |
| HER2+ Solid Tumors (overall) | Advanced/Metastatic | - | 9% | 64% |
| Trastuzumab Deruxtecan (DESTINY-Breast04) | ||||
| HER2-low Metastatic Breast Cancer | Previously treated | 5.4 mg/kg | 50% | 90% |
| Sacituzumab Govitecan (ASCENT) | ||||
| Metastatic Triple-Negative Breast Cancer | Previously treated | 10 mg/kg | 35% | 74% |
Safety and Tolerability
A key differentiating factor for IKS014 appears to be its safety profile. Phase 1 data for IKS014 indicate a lower incidence of severe adverse events compared to trastuzumab deruxtecan and other ADCs.
| Adverse Event (Grade ≥3) | IKS014 (Phase 1) | Trastuzumab Deruxtecan (DESTINY-Breast04) | Sacituzumab Govitecan (ASCENT) |
| Neutropenia | Low incidence | 49.7% | 51% |
| Thrombocytopenia | Not reported | 24.3% | 6% |
| Interstitial Lung Disease (ILD)/Pneumonitis | No Grade ≥3 events reported; only Grade 1/2 pneumonitis observed | 12.1% (any grade), 0.8% (Grade 5) | Not a prominent toxicity |
| Ocular Toxicity | No dose-limiting corneal toxicities; low frequency of Grade 1/2 keratitis | Not a prominent toxicity | Not a prominent toxicity |
| Gastrointestinal Toxicities (Nausea, Vomiting, Diarrhea) | Significantly reduced compared to other HER2-directed ADCs | Nausea (73%), Vomiting (34%), Diarrhea (51%) (any grade) | Nausea (64%), Vomiting (35%), Diarrhea (65%) (any grade) |
| Hypokalemia | 18% | Not a prominent toxicity | Not a prominent toxicity |
Mechanism of Action and Signaling Pathways
The efficacy of these ADCs is dictated by their specific targets and the subsequent intracellular delivery of their cytotoxic payloads.
IKS014 and Trastuzumab Deruxtecan: Targeting the HER2 Pathway
Both IKS014 and trastuzumab deruxtecan target the HER2 receptor, which is overexpressed in various solid tumors and plays a crucial role in cell proliferation, differentiation, and survival through the activation of downstream signaling pathways like PI3K/AKT and MAPK.
Caption: Simplified HER2 Signaling Pathway.
Sacituzumab Govitecan: Targeting the TROP-2 Pathway
Sacituzumab govitecan targets TROP-2, a transmembrane glycoprotein (B1211001) involved in calcium signaling and cell proliferation. TROP-2 is overexpressed in a wide range of solid tumors and is associated with poor prognosis.
Caption: Simplified TROP-2 Signaling Pathway.
Experimental Protocols and Workflows
General Antibody-Drug Conjugate Development Workflow
The development of an ADC like IKS014 involves a multi-step process, from target identification to clinical evaluation.
Caption: General ADC Development Workflow.
Clinical Trial Protocol Summaries
IKS014 (NCT05872295)
-
Phase: 1
-
Study Design: Open-label, non-randomized, multicenter, dose-escalation (Part 1) and dose-expansion (Part 2) study.
-
Patient Population: Patients with advanced HER2-positive solid tumors that are relapsed, refractory, or for which no standard of care is available.
-
Intervention: IKS014 administered intravenously on Day 1 of each 21-day cycle.
-
Primary Objective: To evaluate the safety and tolerability of IKS014 and to determine the recommended Phase 2 dose.
-
Secondary Objectives: To assess anti-tumor activity, pharmacokinetics, pharmacodynamics, and immunogenicity.
Trastuzumab Deruxtecan (DESTINY-Breast04 - NCT03734029)
-
Phase: 3
-
Study Design: Randomized, open-label, active-controlled, multicenter study.
-
Patient Population: Patients with HER2-low, unresectable and/or metastatic breast cancer.
-
Intervention: Trastuzumab deruxtecan versus investigator's choice of chemotherapy.
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR).
Sacituzumab Govitecan (ASCENT - NCT02574455)
-
Phase: 3
-
Study Design: Randomized, open-label, multicenter study.
-
Patient Population: Patients with refractory/relapsed metastatic triple-negative breast cancer who have received at least two prior therapies.
-
Intervention: Sacituzumab govitecan versus physician's choice of single-agent chemotherapy.
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR).
Conclusion
IKS014 is a promising HER2-directed ADC that has demonstrated significant anti-tumor efficacy in preclinical models and early clinical trials. Its key differentiating feature appears to be a more favorable safety profile compared to other ADCs, particularly regarding neutropenia, thrombocytopenia, and interstitial lung disease. The ongoing clinical development of IKS014 will be crucial in further defining its role in the treatment of HER2-positive and HER2-low solid tumors. Direct comparative data from later-phase clinical trials will be necessary to definitively establish its position relative to trastuzumab deruxtecan and other emerging ADCs. The distinct target of sacituzumab govitecan makes it a valuable therapeutic option for TROP-2 expressing cancers, and the choice between these agents will ultimately depend on the specific tumor biology and patient characteristics.
References
Validating On-Target Activity: A Comparative Guide for the Iksuda ADC Pipeline
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a framework for validating the on-target activity of antibody-drug conjugates (ADCs) developed by Iksuda Therapeutics. Due to the preclinical stage of IKS02 and the absence of a publicly disclosed target antigen, this document will use IKS014 , a clinical-stage HER2-targeted ADC from Iksuda's pipeline, as a detailed case study. The principles and methodologies described herein are broadly applicable to the preclinical validation of other ADCs in Iksuda's portfolio.
IKS014: A Case Study in a HER2-Targeted Antibody-Drug Conjugate
IKS014 is an antibody-drug conjugate composed of a humanized anti-HER2 monoclonal antibody site-specifically conjugated to the microtubule-disrupting agent monomethyl auristatin F (MMAF) via a stable linker.[1][2][3] This ADC is designed for the treatment of solid tumors that overexpress the Human Epidermal Growth Factor Receptor 2 (HER2).[4] Iksuda's ADC technology platform, including the PermaLink® conjugation chemistry, aims to create highly stable and effective ADCs with an improved therapeutic window.[5]
The HER2 Signaling Pathway: A Key Target in Oncology
HER2 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[6] Overexpression of HER2, often due to gene amplification, is a driver of tumor growth and proliferation in a variety of cancers, including breast and gastric cancers.[7][8] Upon dimerization with other HER family members, HER2 activates downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell survival, proliferation, and differentiation.[6][8][9] The objective of HER2-targeted therapies like IKS014 is to specifically bind to HER2-overexpressing cancer cells, internalize, and release a cytotoxic payload, thereby inducing cell death while minimizing damage to healthy tissues.
References
- 1. iksuda.com [iksuda.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. iksuda.com [iksuda.com]
- 5. Iksuda Therapeutics Gets FDA IND Approval for IKS014 [synapse.patsnap.com]
- 6. Cancer stem cells and HER2 positive breast cancer: The story so far - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
IKS014 vs. Traditional Chemotherapy: A Head-to-Head Comparison for HER2-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IKS014, an investigational antibody-drug conjugate (ADC), and traditional chemotherapy regimens for the treatment of HER2-positive solid tumors. By presenting preclinical and clinical data, detailed experimental methodologies, and signaling pathway visualizations, this document aims to offer an objective resource for the scientific community.
Executive Summary
IKS014 is a next-generation HER2-targeted antibody-drug conjugate designed for enhanced efficacy and an improved safety profile compared to conventional chemotherapy. It comprises a humanized anti-HER2 monoclonal antibody, a cleavable linker, and the potent cytotoxic payload, monomethyl auristatin F (MMAF). This design allows for the targeted delivery of the cytotoxic agent to HER2-expressing cancer cells, minimizing systemic exposure and associated toxicities. Traditional chemotherapy, while a cornerstone of cancer treatment, lacks this target specificity, often leading to significant off-tumor side effects.
Preclinical and early clinical data suggest that IKS014 holds promise in overcoming some of the limitations of traditional chemotherapy in the treatment of HER2-positive cancers, a patient population with a significant unmet medical need.
Mechanism of Action: A Tale of Two Strategies
IKS014: Targeted Payload Delivery
IKS014's mechanism of action is a multi-step process engineered for precision.[1][2][3] The anti-HER2 antibody component of IKS014 binds with high affinity to the HER2 receptor on the surface of cancer cells. Following binding, the ADC-receptor complex is internalized by the cell. Inside the cell, the linker is cleaved, releasing the MMAF payload.[4][5] MMAF then disrupts the microtubule network, a critical component of the cell's cytoskeleton, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).
Traditional Chemotherapy: Systemic Cytotoxicity
Traditional chemotherapy agents, such as taxanes (e.g., paclitaxel) and platinum-based drugs (e.g., cisplatin) combined with fluoropyrimidines (e.g., 5-FU), work by targeting rapidly dividing cells. Paclitaxel (B517696), similar to MMAF, interferes with microtubule function. Cisplatin (B142131) and 5-FU disrupt DNA replication and repair processes. However, their cytotoxic effects are not limited to cancer cells; they also impact healthy, rapidly dividing cells in the body, such as those in the bone marrow, hair follicles, and gastrointestinal tract, leading to common chemotherapy-related side effects.
Signaling Pathway of IKS014 Action
Caption: IKS014 binds to HER2, is internalized, and releases MMAF, leading to apoptosis.
Preclinical Efficacy: IKS014 vs. Chemotherapy Benchmarks
Preclinical studies have demonstrated the potent and targeted anti-tumor activity of IKS014 in various HER2-positive cancer models.
In Vitro Cytotoxicity
IKS014 has shown potent, dose-dependent cytotoxicity against HER2-positive cancer cell lines. The IC50 (half-maximal inhibitory concentration) values are typically in the nanomolar range, indicating high potency.
| Cell Line | Cancer Type | HER2 Expression | IKS014 IC50 (approx.) |
| JIMT-1 | Breast Cancer | Moderate | Low nM |
| NCI-N87 | Gastric Cancer | High | Low nM |
Data compiled from publicly available research abstracts. Specific values may vary between studies.
In Vivo Tumor Models
In xenograft models of HER2-positive breast and gastric cancer, IKS014 has demonstrated significant tumor growth inhibition and, in some cases, complete tumor regression. Notably, these effects were observed at dose levels that were well-tolerated in animal models.
| Xenograft Model | Cancer Type | IKS014 Treatment | Outcome |
| JIMT-1 | Breast Cancer | Single 5 mg/kg dose | Complete tumor regression |
| NCI-N87 | Gastric Cancer | Not specified | Significant tumor growth inhibition |
Data from Iksuda Therapeutics preclinical studies.
In comparison, traditional chemotherapy regimens in similar preclinical models typically show a narrower therapeutic window, with anti-tumor efficacy often accompanied by greater toxicity.
Clinical Data: Early Insights into IKS014's Profile
As of late 2025, IKS014 is in Phase 1 clinical trials for patients with advanced HER2-positive solid tumors. Early data from these trials have been encouraging, demonstrating a manageable safety profile and promising anti-tumor activity. The recommended Phase 2 dose has been established at 2.3 mg/kg every 3 weeks.
Efficacy in Heavily Pretreated Patients
In a Phase 1a/b trial, IKS014 (also known as FS-1502) demonstrated an overall response rate (ORR) of 53.7% in patients with HER2-positive advanced breast cancer who had received multiple prior therapies.
Safety and Tolerability
The safety profile of IKS014 appears to be favorable compared to traditional chemotherapy. The most common treatment-related adverse events were generally mild to moderate and included hypokalemia and decreased platelet count. Importantly, severe myelosuppression, a common and dose-limiting toxicity of many chemotherapy regimens, has been less frequently observed with IKS014.
| Adverse Event (Grade 3/4) | IKS014 (FS-1502) | Traditional Chemotherapy (Typical) |
| Neutropenia | Low incidence | Common |
| Thrombocytopenia | 9.0% | Common |
| Anemia | Not reported as common | Common |
| Febrile Neutropenia | Not reported | Can occur |
| Nausea/Vomiting (Severe) | Low incidence | Common |
| Diarrhea (Severe) | Low incidence | Common |
| Fatigue (Severe) | 23% | Common |
IKS014 data from Phase 1a study of FS-1502. Traditional chemotherapy data represents typical side effect profiles.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the preclinical evaluation of ADCs like IKS014 and traditional chemotherapy.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of IKS014 and chemotherapy agents against HER2-positive cancer cell lines.
Workflow for In Vitro Cytotoxicity Assay
Caption: A typical workflow for an in vitro cytotoxicity assay to determine IC50 values.
-
Cell Culture: Culture HER2-positive human cancer cell lines (e.g., JIMT-1 for breast cancer, NCI-N87 for gastric cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of IKS014 and traditional chemotherapy agents (e.g., paclitaxel, cisplatin) in culture media. Replace the existing media with the drug-containing media. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.
In Vivo Xenograft Efficacy Study
This protocol describes a general approach for evaluating the anti-tumor efficacy of IKS014 and chemotherapy in a mouse xenograft model.
Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for conducting in vivo efficacy studies in xenograft models.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of HER2-positive cancer cells (e.g., 5-10 million cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, IKS014, traditional chemotherapy).
-
Drug Administration: Administer the treatments as per the defined schedule. For example, IKS014 might be given as a single intravenous injection, while a chemotherapy regimen like paclitaxel might be administered intraperitoneally on a specific schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Also, monitor the body weight and overall health of the mice as an indicator of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a certain size, or based on other predefined criteria.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed differences.
Traditional Chemotherapy Protocols
-
HER2-Positive Breast Cancer (Example): Paclitaxel is often administered intravenously at a dose of 80 mg/m² weekly for 12 weeks, in combination with trastuzumab.
-
HER2-Positive Gastric Cancer (Example): A combination of cisplatin (e.g., 80 mg/m²) and 5-fluorouracil (B62378) (e.g., 800 mg/m²/day for 5 days) is a standard regimen, administered in 21-day cycles, along with trastuzumab.
Conclusion
IKS014 represents a promising targeted therapeutic for HER2-positive cancers, with a mechanism of action designed to maximize efficacy while minimizing off-target toxicity. Preclinical and early clinical data suggest a favorable profile compared to traditional chemotherapy. The ongoing clinical development of IKS014 will be crucial in further defining its role in the treatment landscape for patients with HER2-positive malignancies. The detailed experimental protocols provided in this guide are intended to facilitate a deeper understanding and further investigation into this and similar next-generation cancer therapies.
References
Comparative In Vivo Toxicology of HER2-Targeted Antibody-Drug Conjugates: A Guide for Researchers
A Preclinical Perspective on IKS02 in the Context of Established Therapies
This guide provides a comparative overview of the in vivo toxicology of HER2-targeted antibody-drug conjugates (ADCs), with a special focus on the emerging therapeutic, this compound. As this compound is currently in the research and discovery phase, publicly available in vivo toxicology data is limited. Therefore, this document will infer its potential toxicological profile based on the known properties of its components and draw comparisons with the well-characterized ADCs, trastuzumab deruxtecan (B607063) (Enhertu®) and trastuzumab emtansine (Kadcyla®).
This compound is a next-generation ADC developed by Iksuda Therapeutics for the treatment of solid tumors. It comprises a HER2-targeting antibody, a sequence-selective DNA-interactive payload from Femtogenix, and Iksuda's proprietary PermaLink® conjugation technology.[1] This guide is intended for researchers, scientists, and drug development professionals to understand the potential toxicological landscape of this novel therapeutic in comparison to existing treatments.
Mechanism of Action of HER2-Targeted ADCs
The general mechanism of action for HER2-targeted ADCs involves the antibody binding to the HER2 receptor on tumor cells, leading to internalization of the ADC. Once inside the cell, the cytotoxic payload is released, resulting in cell death.
References
Reproducibility of IKS02 Research: A Comparative Guide to its Underlying Technologies
For researchers, scientists, and drug development professionals, understanding the foundational technologies of a novel therapeutic is crucial for evaluating its potential. While specific preclinical and clinical data on the antibody-drug conjugate (ADC) IKS02, under development by Iksuda Therapeutics, are not yet publicly available, this guide provides a comparative analysis of its core components: the Femtogenix payload and the PermaLink® conjugation technology. By examining these technologies against established alternatives, we can project the potential performance and reproducibility of findings related to this compound.
This compound is an antibody-drug conjugate currently in the research and discovery phase for the treatment of solid tumors.[1] It utilizes a sequence-selective DNA-interactive payload from Femtogenix and Iksuda's proprietary PermaLink® conjugation platform.[1] Due to the absence of published, peer-reviewed studies on this compound, this guide will focus on the available data for its constituent technologies and compare them with commonly used ADC components to provide a framework for assessing future research findings.
Payload Technology: A New Generation of DNA-Interactive Agents
The cytotoxic "warhead" of an ADC is critical to its efficacy. This compound employs a DNA-interactive payload from Femtogenix, specifically from their Pyridinobenzodiazepine (PDD) platform.[2][3][4] These payloads function by binding to the minor groove of DNA and causing DNA alkylation, which are highly cytotoxic events for cancer cells.
Mechanism of Action: DNA Damage
The signaling pathway for DNA-damaging agents like PDDs is well-established and leads to apoptosis.
Preclinical Performance Comparison of ADC Payloads
Publicly available data for a reduced potency analog from Femtogenix's PDD platform shows a favorable toxicity profile with a Maximum Tolerated Dose (MTD) of 40 mg/kg in rats and potent in vivo efficacy at doses less than 1 mg/kg. This suggests a wide therapeutic window. The following table compares this with data from other common ADC payloads.
| Payload Class | Example Payload | Mechanism of Action | Representative Preclinical Efficacy | Representative Preclinical Toxicology (MTD in Rats) |
| Pyridinobenzodiazepine (PDD) | Femtogenix PDD (reduced potency) | DNA Alkylation | Efficacious at < 1 mg/kg | 40 mg/kg |
| Auristatin | Monomethyl Auristatin E (MMAE) | Microtubule Inhibition | Tumor regression at 1-3 mg/kg | ~3 mg/kg (for some vedotin ADCs) |
| Maytansinoid | DM1 | Microtubule Inhibition | Tumor stasis/regression at 5-15 mg/kg | ~20-30 mg/kg (for T-DM1) |
| Pyrrolobenzodiazepine (PBD) Dimer | Tesirine | DNA Cross-linking | Tumor regression at 0.1-0.5 mg/kg | ~0.6 mg/kg |
Note: Preclinical data are sourced from various studies and may not be directly comparable due to differences in experimental models and conditions.
Conjugation Technology: The Importance of a Stable Linker
The linker that connects the antibody to the payload is a critical component that influences the stability, efficacy, and safety of an ADC. This compound utilizes the PermaLink® conjugation platform, which is designed to create a stable bond between the antibody and the payload.
Experimental Workflow: ADC Conjugation
The general workflow for producing an ADC involves antibody production, linker-payload synthesis, and the final conjugation step.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Monomethyl auristatin E (MMAE), a payload for multiple antibody drug conjugates (ADCs), demonstrates differential red blood cell partitioning across human and animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Pyrrolobenzodiazepine Dimer Bis-imine versus Mono-imine: DNA Interstrand Cross-linking, Cytotoxicity, Antibody-Drug Conjugate Efficacy and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of IKS02
Disclaimer: The following guidelines are based on established protocols for the disposal of hazardous and cytotoxic chemical compounds. No specific Safety Data Sheet (SDS) for "IKS02" was publicly available at the time of this writing. Therefore, users must consult the official SDS and their institution's specific environmental health and safety (EHS) protocols for the exact agent being used. The information provided here is for general guidance in a research setting.
Safe handling and disposal of potent chemical compounds are critical to protect laboratory personnel and the environment from exposure to hazardous substances.[1] Due to the potential toxicity of developmental compounds, stringent precautions should be employed wherever these agents are transported, prepared, administered, and disposed of.[1]
Hazard Identification and Classification
All materials that come into contact with potentially hazardous agents must be treated as hazardous waste.[1] This includes unused or expired drugs, contaminated personal protective equipment (PPE), labware, and cleaning materials. The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1] A primary requirement is the prohibition of disposing of hazardous pharmaceutical waste by flushing it down a sink or toilet.[1]
Below is a table summarizing the hypothetical hazard characteristics of a compound like this compound, based on common classifications for cytotoxic agents.
| Hazard Classification | GHS Category | Precautionary Statements |
| Skin Corrosion/Irritation | Category 1 | P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] |
| Serious Eye Damage/Eye Irritation | Category 1 | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity | Category 1 (Lungs) | P260: Do not breathe dust.[2] P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Acute Oral Toxicity | Category 4 | P270: Do not eat, drink or smoke when using this product.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P330: Rinse mouth.[2] |
Experimental Protocol: Decontamination of Work Surfaces
This protocol details the steps for cleaning and decontaminating a laboratory benchtop after working with potent chemical compounds.
Materials:
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, disposable gown, safety goggles, and a respirator (if required by the SDS).
-
Low-lint wipes
-
Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate)[1]
-
70% Isopropyl Alcohol (IPA)[1]
-
Sterile water
-
Appropriate hazardous waste container (e.g., yellow or black bin specifically for cytotoxic waste)[1]
Procedure:
-
Preparation: Don all required PPE before beginning the decontamination process.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.[1]
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique. Dispose of the wipe.[1]
-
Disinfection/Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique. This step serves to disinfect and remove additional chemical residues.[1]
-
Drying: Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.[1]
Waste Segregation and Disposal Workflow
Proper segregation of waste is crucial for safety and compliance. The following diagram illustrates the logical flow for handling and disposing of waste generated from work with hazardous agents in a laboratory setting.
Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.
Step-by-Step Disposal Procedure:
-
Identify and Segregate: At the point of generation, determine the appropriate waste category for each item.
-
Sharps Waste: Needles, syringes with needles, and other sharp objects must be placed directly into a designated puncture-resistant sharps container.[3][4] If a syringe still contains any volume of the drug, it must be disposed of as bulk hazardous chemical waste.[3]
-
Trace Contaminated Waste: Items such as used PPE (gloves, gowns), empty vials, and contaminated labware with minimal residual contamination should be placed in a designated trace chemotherapy waste container (often yellow).[3]
-
Bulk Hazardous Waste: Unused or expired drugs, partially full vials, and materials heavily contaminated with the chemical agent must be disposed of in a specific bulk hazardous waste container (often black).[3] These wastes are typically regulated as RCRA hazardous waste.
-
-
Seal Containers: When waste containers are three-quarters full, securely seal them to prevent leaks or spills. Do not overfill containers.[1]
-
Documentation and Pickup: Follow institutional procedures for hazardous waste labeling, documentation, and scheduling a pickup by trained EHS personnel.[1][3] Do not mix different types of hazardous waste in the same container.[3]
For any spills, they must be cleaned up immediately by properly protected and trained personnel using a designated chemotherapy spill kit.[5] Always consult with your institution's EHS department for specific guidance on waste containers and disposal procedures.[3]
References
Essential Safety and Operational Guidance for Handling IKS02
Disclaimer: This document provides essential, general guidance for the handling and disposal of the investigational compound IKS02 in a research setting. As no specific public safety data for this compound is available, this information is based on best practices for handling potent, potentially hazardous antineoplastic or cytotoxic agents. Researchers must consult the official Safety Data Sheet (SDS) for this compound as the primary source of information before commencing any work.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound, thereby minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to hazardous chemicals like this compound. All personnel handling this compound must be trained in the proper donning and doffing of PPE.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Item | Specification | Rationale |
| Gloves | Chemotherapy-rated nitrile gloves, double-gloved.[1][2] | Provides the highest level of protection against chemical permeation. Double gloving provides an extra layer of safety. |
| Change outer glove immediately if contaminated.[1][2] | Minimizes the risk of spreading contamination. | |
| Change both gloves every hour during continuous use.[1][2][3] | Reduces the risk of degradation and unseen micro-punctures. | |
| Gown | Disposable, solid-front, back-closing gown made of a non-permeable material.[1][2][3] | Protects the body from splashes and aerosol exposure. |
| Cuffs should be tucked under the outer glove.[2] | Creates a seal to prevent exposure of the wrists. | |
| Eye Protection | Safety goggles or a full-face shield.[1][2][3] | Protects the eyes and face from splashes and aerosols. |
| Respiratory Protection | N95 or higher-rated respirator. | Required for procedures that may generate aerosols or when handling the powder form outside of a containment device. |
Operational Plan for Handling this compound
All handling of this compound must be performed in a designated area and within a certified chemical fume hood or Class II, Type B2 biological safety cabinet (BSC) to minimize inhalation exposure.[2]
Workflow for Preparation and Handling of this compound
Caption: Workflow for the preparation and handling of this compound.
Experimental Protocol: Reconstitution of this compound Powder
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Verify that the chemical fume hood or BSC has a current certification sticker.
-
Cover the work surface with a plastic-backed absorbent pad.[1][2]
-
Assemble all necessary materials: this compound vial, appropriate solvent, sterile Luer-Lok syringes and needles, sterile vials for aliquots, and waste containers.
-
-
Reconstitution:
-
Carefully uncap the this compound vial within the containment device.
-
Using a Luer-Lok syringe, slowly add the required volume of solvent to the this compound vial to avoid aerosolization.
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.
-
Wipe the exterior of the vial with a sterile alcohol wipe.
-
-
Aliquoting and Storage:
-
Using a new sterile Luer-Lok syringe for each aliquot, draw up the desired volume.
-
Dispense the aliquots into pre-labeled sterile vials.
-
Seal all vials and store them at the recommended temperature as specified in the this compound SDS.
-
Transport all materials in a clearly labeled, sealed, and unbreakable secondary container.[2]
-
Disposal Plan for this compound Waste
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[3][4]
Table 2: this compound Waste Segregation and Disposal
| Waste Type | Container Type | Disposal Procedure |
| Sharps (needles, scalpels) | Puncture-resistant sharps container labeled "Cytotoxic Waste".[1] | Do not recap needles.[3] Place directly into the container. Seal when three-quarters full. |
| Contaminated PPE (gloves, gown, absorbent pads) | Yellow chemotherapy waste bag or bin. | Collect all disposable PPE and contaminated materials in this bag. Seal securely before disposal. |
| Liquid Waste (unused this compound solutions, contaminated solvents) | Black RCRA hazardous waste container.[3] | Do not mix with other chemical waste streams.[3] Keep the container sealed when not in use. |
| Empty Vials | Yellow chemotherapy waste bag or bin. | Place empty this compound vials into the designated container. |
Waste Disposal Workflow
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
Spill Management
A chemotherapy spill kit must be readily available in any laboratory where this compound is handled.[1][2] All personnel must be trained on its use.
Spill Response Protocol:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don PPE: Put on a full set of PPE from the spill kit, including a respirator and double gloves.[1][2]
-
Contain the Spill:
-
Clean the Area:
-
Decontaminate and Dispose:
-
Wipe down all reusable equipment with a decontaminating solution.
-
Dispose of all contaminated materials and PPE as cytotoxic waste.
-
Wash hands thoroughly after the cleanup is complete.
-
-
Report: Document the spill and report it to the Environmental Health and Safety (EHS) department according to your institution's policy.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
